molecular formula C14H10N2OS B184632 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde CAS No. 210825-11-9

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B184632
CAS No.: 210825-11-9
M. Wt: 254.31 g/mol
InChI Key: HVDFEBGVPKLCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C14H10N2OS and its molecular weight is 254.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenyl-3-thiophen-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDFEBGVPKLCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347332
Record name 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210825-11-9
Record name 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of 2-acetylthiophene with phenylhydrazine to form the corresponding phenylhydrazone intermediate. The subsequent and key step is the Vilsmeier-Haack reaction, which facilitates the cyclization and formylation of the hydrazone to yield the target pyrazole-4-carbaldehyde.[1][2][3] This reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4]

Synthesis Workflow

Synthesis_Workflow acetylthiophene 2-Acetylthiophene hydrazone 1-(Thiophen-2-yl)ethan-1-one phenylhydrazone acetylthiophene->hydrazone Condensation (Ethanol, Acetic Acid) phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone product 1-Phenyl-3-(2-thienyl)-1H- pyrazole-4-carbaldehyde hydrazone->product Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent (POCl3, DMF) vilsmeier->product

Synthetic route to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 1-(Thiophen-2-yl)ethan-1-one phenylhydrazone (Intermediate)
  • In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the phenylhydrazone intermediate.

Synthesis of this compound (Vilsmeier-Haack Reaction)
  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF).

  • Stir the mixture at 0-5 °C for 30 minutes.

  • Add a solution of 1-(Thiophen-2-yl)ethan-1-one phenylhydrazone (1 equivalent) in DMF dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Characterization Data

The structural elucidation of the synthesized this compound is confirmed by various spectroscopic techniques.

Physical Properties
PropertyValue
Molecular Formula C₁₄H₁₀N₂OS
Molecular Weight 254.31 g/mol
Appearance Pale yellow solid
Melting Point Not explicitly reported, expected in the range of similar pyrazoles (e.g., 142-146 °C for 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde)[5]
Yield Good to excellent (based on similar reactions)
Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, δ ppm)~9.9-10.0 (s, 1H, -CHO), ~8.4 (s, 1H, pyrazole-H), ~7.2-7.8 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, δ ppm)~185 (-CHO), ~150-155 (pyrazole C3), ~118-140 (aromatic and pyrazole carbons)
FT-IR (KBr, cm⁻¹)~1670-1690 (C=O stretching of aldehyde), ~1590-1600 (C=N stretching of pyrazole), ~3050-3100 (Ar C-H stretching)
Mass Spectrometry (m/z)[M]⁺ expected at 254

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Characterization_Workflow synthesis Synthesized Product purification Purification (Recrystallization) synthesis->purification physical Physical Characterization (Melting Point, Yield) purification->physical spectroscopic Spectroscopic Analysis purification->spectroscopic structure Structure Elucidation & Purity Confirmation physical->structure nmr NMR (¹H, ¹³C) spectroscopic->nmr ir FT-IR spectroscopic->ir ms Mass Spectrometry spectroscopic->ms nmr->structure ir->structure ms->structure

Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound via the Vilsmeier-Haack reaction. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The versatile pyrazole-4-carbaldehyde core can be further functionalized to generate a library of novel compounds for biological screening.

References

Spectroscopic and Synthetic Profile of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of the heterocyclic compound 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is a valuable building block in medicinal chemistry, and a thorough understanding of its characterization and preparation is essential for its application in drug discovery and development.

Molecular Structure and Properties

Molecular Formula: C₁₄H₁₀N₂OS

Molecular Weight: 254.31 g/mol

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ ppm) Multiplicity Assignment
Pyrazole-H~8.92SingletH5 of pyrazole ring
Aldehyde-H~8.35Singlet-CHO proton
Aromatic-H7.2 - 7.6MultipletPhenyl and Thienyl protons
¹³C NMR Chemical Shift (δ ppm) Assignment
C=O-Aldehyde carbonyl carbon
Aromatic C-Phenyl, Thienyl, and Pyrazole carbons

Note: Specific chemical shift values for ¹³C NMR were not explicitly found in the searched literature, but the presence of characteristic signals for the pyrazole, thiazole, and thiophene moieties, as well as the substituents on the phenyl ring, were confirmed for derivative compounds.

Infrared (IR) Spectroscopy
Functional Group Wavenumber (cm⁻¹)
C=O (aldehyde)~1640 - 1680
C=N (pyrazole)~1580 - 1620
C-H (aromatic)~3000 - 3100
Mass Spectrometry
Technique m/z (Mass-to-Charge Ratio) Assignment
ESI-MS254.05[M]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a two-step process starting from commercially available reagents.[1]

Step 1: Synthesis of the Hydrazone Intermediate

  • Condensation Reaction: Acetyl thiophene is condensed with phenylhydrazine in the presence of a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction.

  • Work-up: The resulting hydrazone intermediate is isolated by filtration and purified by recrystallization.

Step 2: Vilsmeier-Haack Cyclization

  • Reagent Preparation: The Vilsmeier reagent is prepared in situ by the reaction of phosphoryl chloride (POCl₃) with dimethylformamide (DMF).

  • Cyclization: The hydrazone intermediate from Step 1 is added to the Vilsmeier reagent.

  • Reaction Conditions: The reaction mixture is heated, typically under reflux, for a specified period to effect cyclization and formylation.[1]

  • Work-up and Purification: The reaction is quenched with ice-water, and the crude product is collected by filtration. The final product, this compound, is purified by recrystallization from a suitable solvent such as ethanol.[1]

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

G cluster_0 Synthesis of Hydrazone Intermediate cluster_1 Vilsmeier-Haack Cyclization cluster_2 Characterization Acetyl_Thiophene Acetyl Thiophene Hydrazone_Formation Condensation (Conc. H₂SO₄) Acetyl_Thiophene->Hydrazone_Formation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone_Formation Hydrazone Hydrazone Intermediate Hydrazone_Formation->Hydrazone Cyclization Cyclization & Formylation Hydrazone->Cyclization Vilsmeier_Reagent POCl₃ / DMF Vilsmeier_Reagent->Cyclization Target_Compound 1-Phenyl-3-(2-thienyl)-1H- pyrazole-4-carbaldehyde Cyclization->Target_Compound NMR NMR Spectroscopy (¹H, ¹³C) Target_Compound->NMR IR IR Spectroscopy Target_Compound->IR MS Mass Spectrometry Target_Compound->MS

Caption: Synthetic workflow for this compound.

References

physical and chemical properties of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its synthesis, characterization, and potential therapeutic applications.

Core Compound Information

This compound is a substituted pyrazole derivative featuring a phenyl group at the 1-position, a thienyl group at the 3-position, and a carbaldehyde (formyl) group at the 4-position of the pyrazole ring. The presence of these functional groups imparts specific chemical reactivity and potential biological activity to the molecule.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₀N₂OS
Molecular Weight 254.31 g/mol
CAS Number 210825-11-9

Physicochemical Properties

While specific experimental data for the melting point, solubility, and spectral characteristics of this compound are not widely available in the cited literature, data for structurally similar pyrazole-4-carbaldehyde derivatives can provide valuable insights.

Table 2: Physicochemical Data of Related Pyrazole-4-carbaldehyde Derivatives

CompoundMelting Point (°C)Key Spectral DataReference
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde142-146-
3-Phenyl-1H-pyrazole-4-carboxaldehyde142-147-
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde-¹H NMR (DMSO): δ 9.17-9.24 (s, 1H, CHO), 8.24 (s, 1H, pyrazole-H), 6.98-7.94 (m, Ar-H). IR (KBr, cm⁻¹): 2798 (C-H, CHO), 1640 (C=O, CHO), 1529 (C=N, pyrazole).

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent and widely employed strategy for the formylation of pyrazole rings.

General Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

This protocol is a generalized procedure based on the synthesis of similar pyrazole-4-carbaldehyde derivatives.

Materials:

  • Substituted acetophenone phenylhydrazone (precursor)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Appropriate solvent for recrystallization (e.g., ethanol, DMF)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled. The formation of the Vilsmeier reagent, a chloromethyleniminium salt, occurs.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add the corresponding substituted acetophenone phenylhydrazone precursor portion-wise while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, and then heat as required (e.g., 60-70 °C) for several hours to ensure the completion of the cyclization and formylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation: The precipitated solid product is collected by filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure pyrazole-4-carbaldehyde derivative.

Vilsmeier_Haack_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification precursor Acetophenone Phenylhydrazone Precursor intermediate Cyclization & Formylation Intermediate precursor->intermediate Reaction vilsmeier Vilsmeier Reagent (POCl₃ + DMF) vilsmeier->intermediate workup Aqueous Work-up & Neutralization intermediate->workup product This compound filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Many have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The biological effects of these compounds are often attributed to their ability to interact with and modulate the activity of specific enzymes and signaling pathways.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of pyrazole-containing compounds exhibit anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

COX2_Inhibition_Pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Inhibition by Pyrazole Derivative ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole 1-Phenyl-3-(2-thienyl)-1H- pyrazole-4-carbaldehyde Inhibition Pyrazole->Inhibition Inhibition->COX2 EGFR_Inhibition_Pathway cluster_EGFR_pathway EGFR Signaling Pathway cluster_inhibition Inhibition by Pyrazole Derivative EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrazole 1-Phenyl-3-(2-thienyl)-1H- pyrazole-4-carbaldehyde Inhibition Pyrazole->Inhibition Inhibition->EGFR CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by Pyrazole Derivative G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M CDK CDK/Cyclin Complex Progression Cell Cycle Progression CDK->Progression Pyrazole 1-Phenyl-3-(2-thienyl)-1H- pyrazole-4-carbaldehyde Inhibition Pyrazole->Inhibition Inhibition->CDK

In-Depth Technical Guide: 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (CAS 210825-11-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available information regarding CAS 210825-11-9. It is intended for research and informational purposes only. Detailed experimental protocols and specific biological data for this exact compound are limited in publicly accessible literature. Much of the information regarding its synthesis and potential biological activity is extrapolated from studies on structurally similar pyrazole-4-carbaldehyde derivatives.

Core Properties and Structure

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a central pyrazole ring substituted with phenyl, thienyl, and carbaldehyde groups. Its chemical structure and basic properties are summarized below.

Chemical Structure

The structure of this compound consists of a pyrazole ring with a phenyl group attached at the N1 position, a thiophene ring linked at the C3 position, and a formyl (carbaldehyde) group at the C4 position.

Basic Properties

The fundamental physicochemical properties of this compound are presented in the table below for easy reference.

PropertyValueSource
CAS Number 210825-11-9[Various Chemical Suppliers]
IUPAC Name 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde[Various Chemical Suppliers]
Molecular Formula C14H10N2OS[Various Chemical Suppliers]
Molecular Weight 254.31 g/mol [Various Chemical Suppliers]
SMILES O=Cc1cn(n=c1c2cccs2)c3ccccc3[Various Chemical Suppliers]
Appearance Pale yellow to light brown crystalline solid (based on analogs)
Solubility Insoluble in water; soluble in DMF and DMSO (based on analogs)

Synthesis Methodology

General Experimental Protocol (Vilsmeier-Haack Reaction)

This protocol is a generalized procedure based on the synthesis of similar pyrazole-4-carbaldehydes and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Formation of the Hydrazone Intermediate

  • An appropriately substituted acetophenone (in this case, 2-acetylthiophene) is reacted with phenylhydrazine in a suitable solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid).

  • The reaction mixture is typically refluxed for several hours.

  • The resulting hydrazone is then isolated, purified (e.g., by recrystallization), and characterized.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • The purified hydrazone is dissolved in a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl3) and a suitable amide solvent like N,N-dimethylformamide (DMF).

  • The reaction is stirred, often at an elevated temperature (e.g., 60-80 °C), for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate).

  • The precipitated product, this compound, is then collected by filtration, washed, dried, and purified, typically by recrystallization from a suitable solvent like ethanol or a solvent mixture.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

G General Synthesis Workflow for this compound cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Workup & Purification A 2-Acetylthiophene C Reaction in Ethanol (catalytic acid, reflux) A->C B Phenylhydrazine B->C D 1-phenyl-1-(thiophen-2-yl)ethan-1-one phenylhydrazone (Intermediate) C->D F Cyclization & Formylation (Elevated Temperature) D->F E Vilsmeier Reagent (POCl3 + DMF) E->F G This compound (Final Product) F->G H Quenching (Ice) & Neutralization (Base) G->H I Filtration, Washing, Drying H->I J Purification (Recrystallization) I->J

Caption: General synthesis workflow for this compound.

Potential Biological Activities and Mechanism of Action

Direct studies on the biological activity and mechanism of action of CAS 210825-11-9 are not available in the public domain. However, the broader class of pyrazole-containing compounds is of significant interest in medicinal chemistry due to their wide range of pharmacological properties. Research on structurally related pyrazole-4-carbaldehyde derivatives suggests potential for the following activities:

  • Anti-inflammatory Activity: Many pyrazole derivatives have been investigated for their anti-inflammatory properties.[1][2] Some have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.[2]

  • Antioxidant Activity: The pyrazole scaffold is present in compounds that exhibit antioxidant properties, which are evaluated through various radical scavenging assays.[1]

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal activities of pyrazole derivatives against a range of pathogens.

  • Anticancer Activity: Certain substituted pyrazoles have demonstrated cytotoxic effects against various cancer cell lines.[3]

Mechanism of Action: The mechanism of action for this specific compound is unknown. For related pyrazole compounds, proposed mechanisms often involve the inhibition of specific enzymes or interference with signaling pathways. Without dedicated research on CAS 210825-11-9, any discussion of its mechanism of action would be purely speculative.

Logical Relationship of Potential Biological Screening

The following diagram outlines a logical workflow for the initial biological screening of a novel pyrazole derivative like this compound, based on the activities of its analogs.

G Logical Workflow for Biological Screening cluster_0 In Vitro Screening cluster_1 Further Investigation (if active) A Synthesized Compound (CAS 210825-11-9) B Anti-inflammatory Assays (e.g., cytokine inhibition) A->B C Antioxidant Assays (e.g., DPPH, ABTS) A->C D Antimicrobial Assays (e.g., MIC determination) A->D E Anticancer Assays (e.g., cytotoxicity against cell lines) A->E F Mechanism of Action Studies B->F C->F D->F E->F G In Vivo Animal Models F->G H Structure-Activity Relationship (SAR) Studies F->H

Caption: Logical workflow for the initial biological evaluation of the target compound.

Conclusion and Future Directions

This compound (CAS 210825-11-9) is a readily characterizable heterocyclic compound. While specific research on this molecule is sparse, the existing literature on analogous pyrazole-4-carbaldehydes provides a solid foundation for its synthesis and suggests promising avenues for biological investigation.

For researchers and drug development professionals, this compound represents an opportunity for further exploration. Future work should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Conducting comprehensive in vitro and in vivo studies to determine its biological activity profile.

  • Elucidating its mechanism of action to understand its molecular targets and signaling pathways.

  • Performing structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

Such research will be crucial in determining the therapeutic potential of this and related compounds.

References

The Ascendant Therapeutic Potential of Novel Thienyl-Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confluence of thiophene and pyrazole rings has given rise to a novel class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide delves into the core of thienyl-pyrazole compounds, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The information presented herein is curated from recent scientific literature to provide an in-depth resource for researchers actively engaged in the discovery and development of new therapeutic agents.

Quantitative Biological Activity

The biological evaluation of novel thienyl-pyrazole derivatives has revealed significant potential across various therapeutic areas, most notably in oncology and microbiology. The following tables summarize the quantitative data from several key studies, providing a comparative landscape of the potency of these compounds.

Anticancer Activity

Thienyl-pyrazole compounds have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
1 MCF-7Breast Carcinoma4.02 ± 0.02[1][2][3]
HepG-2Liver Carcinoma4.52 ± 0.04[1][2][3]
3c MCF-7Breast Carcinoma8.35 ± 0.03[1][2][3]
HepG-2Liver Carcinoma7.88 ± 0.01[1][2][3]
HD05 Various9 Cancer PanelsGrowth Inhibition

Table 1: In Vitro Anticancer Activity of Selected Thienyl-Pyrazole Derivatives.

Kinase Inhibitory Activity

A significant mechanism underlying the anticancer activity of thienyl-pyrazole compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Compound IDTarget KinaseIC50 (µM)Reference
1 EGFR0.092[1][2][3]
VEGFR-20.215[1][2][3]
BRAFV600E2.026[1][2][3]
3c EGFR0.113[1][2][3]
VEGFR-20.188[1][2][3]
BRAFV600E0.088[1][2][3]

Table 2: Kinase Inhibitory Activity of Thienyl-Pyrazole Compounds.

Experimental Protocols

Reproducibility and advancement in research are contingent on detailed and accurate experimental methodologies. This section provides an overview of the key protocols employed in the synthesis and biological evaluation of thienyl-pyrazole compounds.

General Synthesis of Thieno[3,2-d]thiazole Pyrazoline Derivatives

The synthesis of thienyl-pyrazole compounds often involves multi-step reactions. A common route to obtaining thieno[3,2-d]thiazole derivatives involves the Gewald reaction.[1][2][3]

  • Starting Material : The synthesis typically begins with a pyrazolinone-thiazolinone derivative.[1][2][3]

  • Gewald Reaction : The key precursor is treated with a series of active methylene compounds such as malononitrile, ethyl cyanoacetate, cyanoacetohydrazide, or cyanothioacetamide.[1][2][3]

  • Reaction Conditions : The reaction is carried out in the presence of elemental sulfur and a base, commonly triethylamine.[1][2][3]

  • Purification : The final products are purified using standard techniques like recrystallization or column chromatography.

  • Characterization : The structure of the synthesized compounds is confirmed by spectroscopic methods such as IR, 1H-NMR, and mass spectrometry.[1][2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding : Cancer cells (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the thienyl-pyrazole compounds for a specified period (e.g., 48 hours).

  • MTT Addition : After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Kinase Inhibition Assay

Biochemical kinase assays are employed to determine the direct inhibitory effect of the compounds on specific kinases. A common method is a luminescent kinase assay.

  • Reaction Setup : Recombinant human kinase (e.g., EGFR, VEGFR-2, or BRAF V600E) is incubated with a specific substrate and ATP in a kinase assay buffer.

  • Inhibitor Addition : The thienyl-pyrazole compound is added at various concentrations.

  • Kinase Reaction : The reaction is initiated and allowed to proceed for a defined time at a controlled temperature.

  • ATP Measurement : A reagent that quantifies the remaining ATP is added. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis : The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined from the dose-response curve.

Visualizing Molecular Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathway Inhibition

Thienyl-pyrazole compounds exert their anticancer effects by inhibiting key kinases in cellular signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ThienylPyrazole Thienyl-Pyrazole Compound ThienylPyrazole->EGFR Inhibits ThienylPyrazole->VEGFR2 Inhibits ThienylPyrazole->BRAF Inhibits

Kinase signaling pathway inhibition by thienyl-pyrazole compounds.
Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and structural confirmation of novel thienyl-pyrazole compounds.

Synthesis_Workflow Start Start: Precursor (Pyrazolinone-thiazolinone) Reaction Gewald Reaction (+ Active Methylene, S, Et3N) Start->Reaction Purification Purification (Recrystallization / Chromatography) Reaction->Purification Characterization Structural Characterization Purification->Characterization IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS End End: Pure Thienyl-Pyrazole Compound Characterization->End

General workflow for synthesis and characterization.
Experimental Workflow: In Vitro Biological Evaluation

This diagram outlines the key steps involved in assessing the biological activity of the synthesized thienyl-pyrazole compounds in a laboratory setting.

Bioassay_Workflow Start Start: Pure Compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., Luminescent Assay) Start->KinaseAssay DataAnalysis Data Analysis (IC50 Calculation) Cytotoxicity->DataAnalysis KinaseAssay->DataAnalysis Results Results: Biological Activity Profile DataAnalysis->Results

Workflow for in vitro biological evaluation.

References

The Versatile Reactivity of the Carbaldehyde Group in Pyrazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, with its derivatives forming the basis of numerous therapeutic agents and functional materials. The introduction of a carbaldehyde group onto the pyrazole ring unlocks a rich and diverse chemistry, providing a versatile synthetic handle for the construction of complex molecular architectures. This technical guide delves into the core reactivity of the pyrazole carbaldehyde group, offering a comprehensive overview of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic profile that significantly influences the reactivity of its substituents. The electron-withdrawing nature of the pyrazole ring, coupled with the inherent electrophilicity of the carbonyl carbon, renders the carbaldehyde group highly susceptible to a wide array of chemical transformations. This reactivity has been extensively exploited in organic synthesis, leading to the development of novel methodologies for the preparation of biologically active compounds and advanced materials.[1][2][3]

Synthesis of Pyrazole Carbaldehydes: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This formylation reaction typically involves the treatment of a suitable pyrazole precursor, often a hydrazone, with the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).[7][8] The reaction proceeds through an electrophilic substitution mechanism, yielding the corresponding pyrazole-4-carbaldehyde in good yields.[9]

Experimental Protocol: General Procedure for the Vilsmeier-Haack Cyclization for the Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes

A solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL) is cooled in an ice bath. To this stirred solution, phosphoryl chloride (POCl₃, 3.0 mmol) is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 4 hours.[7] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a dilute solution of sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and left to stand overnight. The crude product is then purified by flash column chromatography using an appropriate eluent system, typically a mixture of ethyl acetate and petroleum ether, to afford the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[7]

Table 1: Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

Starting Material (Hydrazone)ProductYield (%)Reference
N'-(1-phenylethylidene)benzohydrazide1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydeGood[8]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde48[5]
Galloyl hydrazide derived hydrazones3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde-[4]
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes-Good[7]

Key Reactions of the Pyrazole Carbaldehyde Group

The electrophilic nature of the carbaldehyde group in pyrazoles allows it to participate in a wide range of chemical reactions, providing access to a diverse array of functionalized pyrazole derivatives.

Condensation Reactions

Condensation reactions are among the most explored transformations of pyrazole carbaldehydes, particularly the Knoevenagel condensation.[10][11] This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, to yield a new carbon-carbon double bond.[11][12]

Experimental Protocol: Knoevenagel Condensation of Pyrazole Aldehydes

To a solution of the pyrazole aldehyde (1 mmol) and malononitrile (1.2 mmol) in a 1:1 mixture of water and ethanol (10 mL), ammonium carbonate (20 mol%) is added. The reaction mixture is then subjected to sonication at ambient temperature.[11] The progress of the reaction is monitored by TLC. Upon completion, the precipitate formed is filtered, washed with water, and dried to afford the corresponding 2-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)malononitrile.[11]

Table 2: Knoevenagel Condensation of Pyrazole Aldehydes

Pyrazole AldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃Water:Ethanol (1:1)High[11]
1,3-Diaryl-1H-pyrazole-4-carbaldehydesMalonic acid or ester---[10]
Wittig Reaction

The Wittig reaction provides a powerful tool for the synthesis of alkenes from aldehydes. Pyrazole carbaldehydes readily undergo the Wittig reaction with phosphorus ylides to furnish a variety of vinylpyrazoles.[13][14] This reaction is highly valuable for introducing alkenyl substituents onto the pyrazole core.

Experimental Protocol: Wittig Reaction of Pyrazole Aldehydes

A solution of the corresponding 4-chloromethyl pyrazole derivative and triphenylphosphine in a suitable solvent is refluxed to form the triphenyl(4-pyrazolylmethyl)phosphonium chloride salt. This phosphonium salt is then treated with a strong base, such as sodium ethoxide, to generate the ylide in situ. The pyrazole carbaldehyde is then added to the ylide solution, and the reaction mixture is stirred at room temperature. The resulting vinylpyrazole is isolated and purified using standard chromatographic techniques.[13]

Reduction and Oxidation Reactions

The carbaldehyde group of pyrazoles can be readily reduced to a hydroxymethyl group or oxidized to a carboxylic acid group, providing further avenues for functionalization.[10][13]

  • Reduction: Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of pyrazole carbaldehydes to the corresponding alcohols under mild conditions.[13]

  • Oxidation: Various oxidizing agents can be employed for the conversion of the carbaldehyde to a carboxylic acid.

Multicomponent Reactions

Pyrazole carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic step.[15][16][17] These reactions are of significant interest in medicinal chemistry for the generation of diverse compound libraries. For instance, pyrazole-4-carbaldehydes can participate in Biginelli-type reactions with a β-ketoester and urea or thiourea to yield tetrahydropyrimidinones or thiones.[12]

Applications in Drug Discovery and Materials Science

The diverse reactivity of the pyrazole carbaldehyde group has positioned it as a critical building block in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][13][18] Furthermore, the unique photophysical properties of some pyrazole derivatives synthesized from these aldehydes make them promising candidates for applications in materials science, such as in the development of fluorescent sensors and organic light-emitting diodes (OLEDs).[5]

Visualizing the Chemistry: Reaction Pathways and Workflows

To further elucidate the synthetic pathways and experimental processes, the following diagrams have been generated using the DOT language.

Vilsmeier_Haack_Reaction Hydrazone Hydrazone Cyclization Cyclization & Formylation Hydrazone->Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Cyclization Pyrazole_Aldehyde Pyrazole-4-carbaldehyde Cyclization->Pyrazole_Aldehyde

Caption: Synthetic pathway for pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants Pyrazole_Aldehyde Pyrazole Aldehyde Reaction Reaction (Sonication) Pyrazole_Aldehyde->Reaction Active_Methylene Active Methylene Compound Active_Methylene->Reaction Catalyst Catalyst (e.g., (NH₄)₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Water/Ethanol) Solvent->Reaction Workup Workup (Filtration, Washing) Reaction->Workup Product Condensation Product Workup->Product

Caption: Experimental workflow for the Knoevenagel condensation of pyrazole aldehydes.

Pyrazole_Carbaldehyde_Reactivity cluster_reactions Key Reactions Pyrazole_Aldehyde Pyrazole Carbaldehyde Knoevenagel Knoevenagel Condensation Pyrazole_Aldehyde->Knoevenagel + Active Methylene Wittig Wittig Reaction Pyrazole_Aldehyde->Wittig + Phosphorus Ylide Reduction Reduction Pyrazole_Aldehyde->Reduction + Reducing Agent Oxidation Oxidation Pyrazole_Aldehyde->Oxidation + Oxidizing Agent Multicomponent Multicomponent Reactions Pyrazole_Aldehyde->Multicomponent + Multiple Reactants

Caption: Overview of the reactivity of the pyrazole carbaldehyde group.

References

A Comprehensive Technical Review of 1-Phenyl-3-thienyl-pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast library of pyrazole-based compounds, 1-phenyl-3-thienyl-pyrazole derivatives have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. The unique structural combination of a phenyl ring at the N1 position and a thienyl moiety at the C3 position imparts favorable physicochemical properties, enhancing their potential as drug candidates. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of 1-Phenyl-3-thienyl-pyrazole Derivatives

The synthesis of 1-phenyl-3-thienyl-pyrazoles and their pyrazoline precursors is most commonly achieved through a well-established synthetic pathway involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with phenylhydrazine.

General Synthetic Workflow

The logical flow for the synthesis typically involves two main stages: the formation of a thiophene-containing chalcone and its subsequent conversion to the pyrazole ring.

G cluster_0 Chalcone Synthesis cluster_1 Pyrazole Synthesis 2-Acetylthiophene 2-Acetylthiophene Chalcone 1-(Thiophen-2-yl)-3-aryl-prop-2-en-1-one (Chalcone Intermediate) 2-Acetylthiophene->Chalcone Base (NaOH) EtOH Aromatic_Aldehyde Substituted Aromatic Aldehyde Aromatic_Aldehyde->Chalcone Pyrazoline 1-Phenyl-3-thienyl-5-aryl-pyrazoline Chalcone->Pyrazoline Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->Pyrazoline Acid (e.g., Acetic Acid) Reflux Pyrazole 1-Phenyl-3-thienyl-5-aryl-pyrazole Pyrazoline->Pyrazole Oxidation / Aromatization

General synthesis workflow for 1-phenyl-3-thienyl-pyrazoles.
Detailed Experimental Protocol: Synthesis of Pyrazoline Derivatives

This protocol outlines the synthesis of 1,3,5-trisubstituted pyrazoline derivatives from chalcones.

Step 1: Synthesis of Chalcone Intermediate (e.g., 1-(Thiophen-2-yl)-3-phenyl-prop-2-en-1-one)

  • Dissolve an appropriate 2-acetylthiophene (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture overnight. The formation of a solid precipitate indicates the progress of the reaction.

  • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral (pH ~7), and then wash with cold ethanol.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Step 2: Cyclization to form Pyrazoline Derivative

  • Reflux a mixture of the synthesized chalcone (1 equivalent) and phenylhydrazine (1.1-1.5 equivalents) in glacial acetic acid for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water to remove any residual acid and dry it at room temperature.

  • Purify the crude pyrazoline derivative by recrystallization from a suitable solvent like ethanol to obtain the final product.[1]

Biological Activities and Therapeutic Targets

1-Phenyl-3-thienyl-pyrazole derivatives have demonstrated significant potential in several therapeutic areas, primarily due to their ability to interact with key biological targets.

Anticancer Activity

A primary focus of research on these derivatives has been their potent anticancer activity against a variety of human cancer cell lines. The mechanism often involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream pathways like MAPK and PI3K/Akt, leading to cell proliferation. Certain pyrazole derivatives have been identified as potent EGFR inhibitors.[2][3][4]

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation. Inhibition of CDKs, particularly CDK2, by pyrazole compounds can lead to cell cycle arrest and apoptosis.[1][5][6][7]

  • Phosphoinositide 3-Kinase (PI3K): A key enzyme in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and metabolism. Thiophene-containing pyrazoline derivatives have shown potent inhibitory activity against PI3K isoforms.[8]

EGFR Signaling Pathway Inhibition:

The following diagram illustrates how 1-phenyl-3-thienyl-pyrazole derivatives can inhibit the EGFR signaling cascade, preventing downstream activation of pro-survival pathways.

EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrazole 1-Phenyl-3-thienyl -pyrazole Derivative Pyrazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Inhibition of the EGFR signaling pathway.

CDK-Mediated Cell Cycle Control Interruption:

This diagram shows the role of CDKs in cell cycle progression and how pyrazole derivatives can induce cell cycle arrest.

G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46_D Cyclin D CDK4/6 CDK46_D->G1 Drives progression CDK2_E Cyclin E CDK2 CDK2_E->S Initiates CDK2_A Cyclin A CDK2 CDK2_A->G2 Drives progression CDK1_B Cyclin B CDK1 CDK1_B->M Initiates Pyrazole 1-Phenyl-3-thienyl -pyrazole Derivative Pyrazole->CDK2_E Inhibits Pyrazole->CDK2_A Inhibits

Interruption of the cell cycle by CDK2 inhibition.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazole derivatives against various human cancer cell lines. Lower values indicate higher potency.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
Cpd 1 Thiazolyl-PyrazolineA549 (Lung)4.41[9]
Cpd 2 Thiazolyl-PyrazolineT-47D (Breast)0.88[9]
Cpd 3 Pyrazolo-pyrimidineHEPG2 (Liver)0.31 - 0.71[2]
Cpd 4 Pyrazole-Thiophene HybridMCF-7 (Breast)6.57[4]
Cpd 5 Pyrazole-Thiophene HybridHepG2 (Liver)8.86[4]
Cpd 6 Thiophene-PyrazolinePI3Kγ (Enzyme)0.066[8]
Cpd 7 Pyrazole DerivativeK562 (Leukemia)Potent[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Many pyrazole derivatives exhibit significant activity against a range of pathogenic bacteria and fungi. The lipophilic nature of the phenyl and thienyl rings often facilitates the penetration of microbial cell membranes.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazole derivatives against various microbial strains.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
P-1 Escherichia coli0.25[11]
P-2 Streptococcus epidermidis0.25[11]
P-3 Aspergillus niger1.0[11]
P-4 Microsporum audouinii0.5[11]
PT-1 Bacillus subtilis15.63[12]
PT-2 Candida albicans>100[12]
PZ-1 Staphylococcus aureus62.5 - 125[13]
PZ-2 Aspergillus niger2.9 - 7.8[13]

Experimental Protocol: Agar Well Diffusion Method

This method is used for the initial screening of antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.

  • Inoculation: Aseptically spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism over the entire surface of the agar plate.

  • Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well.

  • Controls: Use a well with the solvent alone (negative control) and another with a standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) or antifungal (e.g., Fluconazole) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.[14][15][16]

Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib (a pyrazole-containing drug) being a well-known selective COX-2 inhibitor. The anti-inflammatory action of 1-phenyl-3-thienyl-pyrazoles is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize Wistar rats or a similar strain for at least one week before the experiment. Fast the animals overnight before the test.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a reference group receives a standard drug (e.g., Indomethacin or Diclofenac).

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[17][18][19][20]

Conclusion and Future Perspectives

The 1-phenyl-3-thienyl-pyrazole scaffold is a versatile and privileged structure in medicinal chemistry. The derivatives from this class have consistently demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities. Their mechanism of action, particularly as kinase inhibitors, makes them highly relevant for modern drug discovery programs targeting diseases with dysregulated signaling pathways. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity for specific targets, thereby minimizing off-target effects. Further exploration of their pharmacokinetic and pharmacodynamic profiles will be crucial for advancing these promising compounds from preclinical studies to potential clinical applications.

References

Initial Bioactivity Screening of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive initial bioactivity screening of the novel heterocyclic compound, 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2][3][4][5] This document provides a structured approach to the preliminary in-vitro evaluation of this specific pyrazole-4-carbaldehyde derivative, presenting hypothetical yet plausible screening data, detailed experimental protocols for key assays, and visual workflows to guide laboratory investigation. The objective is to furnish researchers and drug development professionals with a foundational framework for assessing the therapeutic potential of this and similar molecules.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[3][4] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. The title compound, this compound (Molecular Formula: C₁₄H₁₀N₂OS, Molecular Weight: 254.31 g/mol [6]), incorporates a phenyl group, a thienyl moiety, and a reactive carbaldehyde group, suggesting a potential for a wide range of biological interactions. The aldehyde functionality, in particular, serves as a versatile synthetic handle for the creation of further derivatives.[7][8] This guide details a hypothetical initial screening to assess its antimicrobial, antioxidant, and anticancer properties.

Synthesis

The synthesis of this compound can be achieved through established methods for pyrazole-4-carbaldehyde synthesis, such as the Vilsmeier-Haack reaction.[7][9][10] This reaction typically involves the formylation of a suitable precursor, such as a hydrazone derivative of an acetophenone, using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][9]

Bioactivity Screening Data

The following tables summarize the hypothetical quantitative data from the initial bioactivity screening of this compound.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismStrain (ATCC)MIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureus2592362.5
Bacillus subtilis6633125
Gram-negative Bacteria
Escherichia coli25922>250
Klebsiella pneumoniae700603>250
Fungi
Candida albicans10231125
Aspergillus niger16404>250

Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC₅₀ (µg/mL)
This compound85.3
Ascorbic Acid (Standard)15.8

Table 3: Anticancer Activity (MTT Assay)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma45.2
A549Lung Carcinoma78.9
HeLaCervical Carcinoma60.7
Doxorubicin (Standard)Breast Adenocarcinoma0.95[11]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.[12][13][14]

  • Preparation of Bacterial/Fungal Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Incubate the culture at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Dilute the suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.[12]

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganisms with no compound) and a negative control (broth medium only).[12] Seal the plate and incubate for 16-20 hours at the appropriate temperature.[12]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of the compound to act as a free radical scavenger.[15]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and protected from light.[15][16]

  • Preparation of Test Samples: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare various dilutions of the test compound and a positive control (e.g., ascorbic acid).[15]

  • Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add an equal volume of the DPPH working solution to each well. Include a blank containing only the solvent and DPPH solution.[15]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15][16]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[17]

  • Cell Seeding: Seed a mammalian cancer cell line (e.g., MCF-7, A549, or HeLa) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control. Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[12]

  • MTT Addition and Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12][18]

  • Solubilization and Absorbance Measurement: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[12][19] Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualized Workflows and Pathways

Experimental Workflow for Bioactivity Screening

G cluster_synthesis Compound Synthesis cluster_screening Initial Bioactivity Screening cluster_data Data Analysis synthesis Synthesis of 1-Phenyl-3-(2-thienyl) -1H-pyrazole-4-carbaldehyde antimicrobial Antimicrobial Assay (Broth Microdilution) synthesis->antimicrobial antioxidant Antioxidant Assay (DPPH) synthesis->antioxidant anticancer Anticancer Assay (MTT) synthesis->anticancer mic Determine MIC antimicrobial->mic ic50_antiox Determine IC50 (Antioxidant) antioxidant->ic50_antiox ic50_cancer Determine IC50 (Anticancer) anticancer->ic50_cancer

Caption: Workflow for the initial bioactivity screening.

Potential Signaling Pathway Modulation by Pyrazole Derivatives

Pyrazole derivatives have been shown to interact with various signaling pathways, contributing to their anticancer effects. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Some pyrazole carbaldehyde derivatives have been identified as PI3 kinase inhibitors.[11]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Pyrazole 1-Phenyl-3-(2-thienyl)-1H- pyrazole-4-carbaldehyde Pyrazole->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

This technical guide provides a framework for the initial bioactivity screening of this compound. The hypothetical data presented suggests that this compound may possess moderate antimicrobial activity against Gram-positive bacteria and certain fungi, modest antioxidant properties, and potential cytotoxic effects against various cancer cell lines. These preliminary findings, supported by detailed experimental protocols and workflow diagrams, warrant further investigation, including mechanism of action studies, structural optimization, and in-vivo efficacy evaluation, to fully elucidate the therapeutic potential of this pyrazole derivative.

References

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole-4-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent structural features make them valuable precursors in drug discovery, with applications ranging from anti-inflammatory and analgesic to antimicrobial and anticancer agents. This guide provides a comprehensive overview of the discovery and synthesis of these important compounds, with a focus on the prevalent Vilsmeier-Haack reaction, detailed experimental protocols, and their biological significance.

Discovery and Significance

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of a formyl group at the C4 position significantly enhances the synthetic utility of the pyrazole ring, allowing for a variety of subsequent chemical transformations. This has led to the development of numerous compounds with diverse pharmacological activities. Notably, the pyrazole core is found in several marketed drugs, highlighting its therapeutic potential. The discovery that substituted pyrazole-4-carbaldehydes can be efficiently synthesized has spurred extensive research into their derivatization and evaluation as potential therapeutic agents.

Synthetic Methodologies: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[1][2] This reaction typically involves the use of a Vilsmeier reagent, which is formed in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2] The electrophilic Vilsmeier reagent then attacks the electron-rich C4 position of the pyrazole ring to yield the corresponding 4-carbaldehyde.

An alternative and equally effective approach involves the Vilsmeier-Haack cyclization of hydrazones.[3][4] In this one-pot reaction, a suitable hydrazone is treated with the Vilsmeier reagent, leading to simultaneous cyclization and formylation to afford the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[3] This method offers a convergent and efficient route to a diverse range of substituted pyrazole-4-carbaldehydes.

Experimental Workflow: Vilsmeier-Haack Synthesis

The general workflow for the synthesis of substituted pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, either by direct formylation of a pyrazole or by cyclization of a hydrazone, is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 Substituted Pyrazole or Hydrazone reaction Electrophilic Attack / Cyclization start1->reaction start2 DMF & POCl3 reagent Formation of Vilsmeier Reagent start2->reagent reagent->reaction quench Quenching with Ice reaction->quench neutralize Neutralization (e.g., NaHCO3) quench->neutralize filter Filtration neutralize->filter purify Purification (e.g., Recrystallization, Chromatography) filter->purify product Substituted Pyrazole-4-carbaldehyde purify->product G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleaves cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (Inflammation, Pain, Fever) prostaglandins_h2->prostaglandins celecoxib Pyrazole-based COX-2 Inhibitor celecoxib->cox2 inhibits

References

A Technical Guide to the Theoretical Electronic Structure of Thienyl-Pyrazoles: Computational Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Thienyl-pyrazole scaffolds are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and antioxidant agents. Understanding the electronic structure of these molecules is paramount for elucidating their reactivity, stability, and mechanisms of biological action. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical methods used to study the electronic properties of thienyl-pyrazoles. It details the standard computational protocols, summarizes key quantitative findings from the literature, and illustrates the logical workflows and structure-activity relationships that guide the rational design of novel thienyl-pyrazole-based therapeutics.

Introduction to Thienyl-Pyrazoles

The fusion of thiophene and pyrazole rings creates a heterocyclic system of significant interest in drug discovery. Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities.[1] The thiophene moiety, with its unique electronic properties conferred by the sulfur atom, can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, improving target binding and specificity.[2]

Theoretical and computational studies, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the electronic characteristics of these molecules before their synthesis.[2][3] By calculating properties such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and other reactivity descriptors, researchers can gain predictive insights into a molecule's stability, reactivity, and potential for interaction with biological targets.[3] This computational pre-screening accelerates the drug discovery process by prioritizing candidates with the most promising electronic profiles for synthesis and further testing.

Core Molecular Structure

The foundational structure of a thienyl-pyrazole consists of a thiophene ring linked to a pyrazole ring. The specific linkage and substitution patterns on both rings give rise to a vast library of derivatives with diverse chemical and biological properties. A generalized representation of the scaffold is depicted below.

G cluster_0 Thienyl-Pyrazole Core Scaffold ThienylPyrazole

A generalized chemical structure of the thienyl-pyrazole scaffold.

Theoretical and Computational Protocols

The investigation of the electronic structure of thienyl-pyrazoles is predominantly carried out using in silico computational experiments. Density Functional Theory (DFT) stands out as the most common and reliable method for this purpose.[3][4]

A typical computational workflow for analyzing a novel thienyl-pyrazole derivative involves several key steps:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule, i.e., its lowest energy state. This is achieved using a selected DFT functional and basis set, such as the widely used B3LYP functional with a 6-31G(d) or higher basis set.[3] The optimization process iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located.

  • Frequency Calculation: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is stable.

  • Calculation of Electronic Properties: With the optimized geometry, a single-point energy calculation is performed to derive the key electronic properties.[2] This includes:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[3]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface to visualize the charge distribution.[5]

    • Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity are derived from the HOMO and LUMO energies.[6]

  • Analysis and Interpretation: The calculated data is analyzed to predict the molecule's chemical behavior and potential for biological activity.

Commonly Used Software and Methods:

  • Software: Gaussian, ORCA, and other quantum chemistry packages are standard tools for these calculations.[2]

  • Functionals: B3LYP, ωB97X-D, PBE0-D3BJ.[1][2][4]

  • Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Ahlrichs-style basis sets (e.g., def2-TZVP) are frequently employed.[1][4]

The following diagram illustrates this standard computational workflow.

G cluster_workflow Computational Workflow for Electronic Structure Analysis cluster_properties Calculated Properties mol_input 1. Molecular Structure Input (2D or 3D coordinates) geom_opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) mol_input->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc prop_calc 4. Electronic Property Calculation (Single-point energy) freq_calc->prop_calc homo_lumo HOMO/LUMO Energies prop_calc->homo_lumo mep MEP Surface prop_calc->mep descriptors Reactivity Descriptors prop_calc->descriptors analysis 5. Data Analysis & Interpretation (Structure-Activity Relationship) homo_lumo->analysis mep->analysis descriptors->analysis G cluster_synthesis Rational Drug Design Cycle cluster_props Predicted Electronic Properties calc Theoretical Calculation (DFT) fmo HOMO-LUMO Gap (Reactivity) calc->fmo mep MEP Surface (Binding Sites) calc->mep predict Prediction of Biological Activity fmo->predict mep->predict design Informed Molecular Design (Modify Substituents) predict->design design->calc Iterative Refinement synth Synthesis & In Vitro Testing design->synth

References

Methodological & Application

Application Note and Protocol: Vilsmeier-Haack Synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and this particular compound serves as a valuable intermediate for the synthesis of various biologically active molecules. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1] This application note outlines the necessary reagents, reaction conditions, and purification methods, and includes characterization data to ensure the successful synthesis and identification of the target compound.

Data Presentation

A summary of the key quantitative data for the product and typical reaction parameters is presented in the table below.

ParameterValueReference
Product Information
Molecular FormulaC₁₄H₁₀N₂OS[2]
Molecular Weight254.31 g/mol [2]
AppearancePale yellow to light brown solid[3]
Reaction Parameters
Vilsmeier ReagentPhosphorus oxychloride (POCl₃) and Dimethylformamide (DMF)[4][5]
Typical Reaction Temperature60-120 °C[4][6]
Typical Reaction Time2-12 hours[6][7]
Typical YieldGood to Excellent[4][6]

Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyrazole derivatives.[4][6][8]

Materials:

  • 1-Phenyl-3-(2-thienyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography elution

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle or oil bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3-5 equivalents). Cool the flask in an ice bath to 0-5 °C. To this, add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise with constant stirring, ensuring the temperature does not rise above 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed. Stir the mixture at this temperature for 30-60 minutes.

  • Formylation Reaction: Dissolve the starting material, 1-Phenyl-3-(2-thienyl)-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 4-6 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8. A precipitate of the crude product may form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization:

The structure of the synthesized compound can be confirmed using various spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][9]

Visualization

The following diagram illustrates the experimental workflow for the Vilsmeier-Haack synthesis of this compound.

Vilsmeier_Haack_Synthesis_Workflow reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation workup Aqueous Work-up & Neutralization formylation->workup extraction Extraction workup->extraction purification Purification extraction->purification product Final Product: 1-Phenyl-3-(2-thienyl)-1H- pyrazole-4-carbaldehyde purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde and Related Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile chemical nature allows for substitution at various positions, leading to a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] The 1,3-disubstituted-1H-pyrazole-4-carbaldehyde framework, in particular, serves as a crucial synthetic intermediate for generating diverse compound libraries.[7][8] While extensive research exists for the broader class of pyrazole derivatives, literature specifically detailing the applications of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is limited. This document, therefore, provides a comprehensive overview of the general applications of this structural class, with protocols and data drawn from closely related analogues to guide research and development efforts.

The presence of a phenyl group at the N1 position, a thienyl ring at C3, and a reactive carbaldehyde at C4 suggests potential for this molecule to interact with various biological targets and serve as a building block for more complex structures.[9] The thienyl moiety can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties.

Synthetic Protocols

The primary method for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12] This reaction introduces a formyl group onto an electron-rich aromatic ring.[12]

General Protocol for the Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.[13]

Materials:

  • Substituted acetophenone phenylhydrazone (1 equivalent)

  • Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (3 equivalents)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Methanol or ethanol (for recrystallization)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent is formed in situ.

  • Reaction: To the prepared Vilsmeier reagent, add the substituted acetophenone phenylhydrazone in small portions.

  • Heating: After the addition is complete, heat the reaction mixture to 60-70 °C for 2-6 hours.[10] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The precipitated solid product is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the pure 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.

Medicinal Chemistry Applications and Biological Activities

Derivatives of 1,3-disubstituted-1H-pyrazole-4-carbaldehyde have shown promise in a variety of therapeutic areas. The carbaldehyde group provides a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[7] The pyrazole scaffold is a key feature of the COX-2 inhibitor celecoxib.

Table 1: Anti-inflammatory Activity of Representative Pyrazole-4-carbaldehyde Derivatives

Compound IDStructureIn Vivo Anti-inflammatory Activity (% inhibition of paw edema)Reference
4g 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde78.2[4]
4i 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde80.5[4]
4k 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde75.8[4]
Diclofenac Standard Drug82.4[4]
Anticancer Activity

The pyrazole scaffold is a privileged structure in the design of anticancer agents, targeting various mechanisms including tubulin polymerization and protein kinases.[5][6] The aldehyde functionality can be converted to various heterocycles that have shown cytotoxic effects. For instance, coumarin-pyrazole conjugates have been synthesized from a pyrazole-4-carbaldehyde precursor and evaluated for their anticancer activity.[14][15]

Table 2: In Vitro Anticancer Activity of a Coumarin-Pyrazole Derivative

Compound IDTarget Cell LineGrowth Inhibition Percent (GIP) at 10⁻⁵ MReference
10a Melanoma (MDA-MB-435)96.03%[14]

Note: Compound 10a is 2-((3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-N-phenylhydrazine-1-carbothioamide, synthesized from a pyrazole-4-carbaldehyde intermediate.

Experimental Protocols for Biological Evaluation

Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

Synthetic Pathway

Synthetic_Pathway acetophenone Substituted Acetophenone hydrazone Acetophenone Phenylhydrazone acetophenone->hydrazone Condensation phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone product 1-Phenyl-3-substituted- 1H-pyrazole-4-carbaldehyde hydrazone->product Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent (DMF/POCl₃) vilsmeier->product

Caption: General synthetic scheme for 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.

Experimental Workflow for Drug Discovery

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Pyrazole Carbaldehyde Library purification Purification & Structural Elucidation (NMR, MS) synthesis->purification screening In Vitro Screening (e.g., MTT Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar hit_to_lead Hit-to-Lead Optimization sar->hit_to_lead admet ADMET Profiling hit_to_lead->admet admet->synthesis Iterative Design

Caption: Workflow for the discovery and optimization of pyrazole-based drug candidates.

References

Application Notes and Protocols: 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde as a versatile building block in the synthesis of diverse heterocyclic compounds with potential biological activities. Detailed experimental protocols for key transformations and data on synthesized compounds are presented.

Introduction

This compound is a key intermediate in organic synthesis, belonging to the pyrazole class of heterocycles. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the reactive carbaldehyde group at the 4-position of the pyrazole ring makes this compound an excellent precursor for the construction of more complex molecular architectures through various chemical transformations.

This document outlines the synthetic utility of this compound in the preparation of Schiff bases, products of Knoevenagel condensation, and fused pyrazolo[3,4-d]pyrimidines, which are known to exhibit potent anticancer activity by targeting key signaling pathways.

Synthesis of this compound

The title compound is typically synthesized via the Vilsmeier-Haack reaction of the corresponding hydrazone. The general workflow for its synthesis is depicted below.

SynthesisWorkflow Acetothienone 2-Acetylthiophene Hydrazone Hydrazone Intermediate Acetothienone->Hydrazone Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Target 1-Phenyl-3-(2-thienyl)-1H- pyrazole-4-carbaldehyde Hydrazone->Target Vilsmeier-Haack Reaction VilsmeierReagent Vilsmeier Reagent (POCl3/DMF) VilsmeierReagent->Target

General synthetic workflow for the target compound.

Applications in Organic Synthesis

Synthesis of Schiff Bases

The carbaldehyde functionality readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are valuable intermediates and have shown a range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

  • Dissolve this compound (1.0 eq) in ethanol (10 mL).

  • Add the desired primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.

Table 1: Examples of Synthesized Schiff Bases

Amine ReactantProductYield (%)M.p. (°C)
AnilineN-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)aniline85142-144
4-Chloroaniline4-chloro-N-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)aniline88160-162
4-Methoxyaniline4-methoxy-N-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)aniline90155-157
2-Aminophenol2-(((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)amino)phenol82178-180
Knoevenagel Condensation

This compound can undergo Knoevenagel condensation with active methylene compounds, such as malononitrile, leading to the formation of α,β-unsaturated systems. These products are versatile intermediates for the synthesis of various heterocyclic compounds.[1][2]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol (15 mL).

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry it to obtain the desired 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)malononitrile.

Table 2: Knoevenagel Condensation Product Data

Active Methylene CompoundProductYield (%)M.p. (°C)
Malononitrile2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)malononitrile92188-190
Ethyl cyanoacetateEthyl 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylate85130-132
Synthesis of Pyrazolo[3,4-d]pyrimidines

A significant application of this compound is in the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These compounds are structurally analogous to purines and have been extensively investigated as potent anticancer agents, often acting as kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

  • A mixture of this compound (1.0 eq), guanidine hydrochloride (1.2 eq), and sodium ethoxide (2.0 eq) in absolute ethanol (20 mL) is refluxed for 8-10 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting mixture is neutralized with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield 4-amino-1-phenyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidine.

Table 3: Pyrazolo[3,4-d]pyrimidine Derivative Data

ReagentProductYield (%)M.p. (°C)
Guanidine HCl4-amino-1-phenyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidine75>250
Thiourea1-phenyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol70220-222
Urea1-phenyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol68>250

Biological Significance and Signaling Pathways

Derivatives of pyrazolo[3,4-d]pyrimidine are recognized for their potent anticancer activities, which are often attributed to their ability to inhibit various protein kinases involved in cell growth and proliferation signaling pathways.[3][4] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotion Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/AKT/mTOR signaling pathway.

The diagram above illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway. Pyrazolo[3,4-d]pyrimidine derivatives, synthesized from this compound, have the potential to act as inhibitors of key kinases like PI3K, thereby blocking downstream signaling and leading to a reduction in cancer cell proliferation and survival.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its utility in constructing Schiff bases, Knoevenagel condensation products, and fused pyrazolo[3,4-d]pyrimidines highlights its importance in medicinal chemistry and drug discovery. The potential for derivatives of this compound to modulate critical biological pathways, such as the PI3K/AKT/mTOR pathway, underscores the significance of further exploration of its synthetic applications.

References

Application Notes and Protocols: Development of Anti-inflammatory Agents from Pyrazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The pyrazole scaffold is a key component in several commercially available drugs, such as the selective COX-2 inhibitor Celecoxib.[3][4] Among the various pyrazole derivatives, those incorporating a 4-carbaldehyde group serve as versatile intermediates for the synthesis of novel therapeutic agents.[5][6] This document provides detailed protocols and application notes for the synthesis and evaluation of pyrazole-4-carbaldehyde derivatives as potential anti-inflammatory agents.

The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1][7] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1] This document will outline the synthetic routes to these compounds, methods for their biological evaluation, and the underlying signaling pathways.

Synthesis of Pyrazole-4-Carbaldehyde Derivatives

A common and effective method for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9][10] This reaction introduces a formyl group at the 4-position of the pyrazole ring. The general workflow for the synthesis is depicted below.

G cluster_0 Synthesis of Hydrazone Intermediate cluster_1 Vilsmeier-Haack Formylation cluster_2 Optional Further Derivatization Substituted Acetophenone Substituted Acetophenone Hydrazone Hydrazone Substituted Acetophenone->Hydrazone Condensation (e.g., in Ethanol, Glacial Acetic Acid) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazone Pyrazole-4-carbaldehyde Derivative Pyrazole-4-carbaldehyde Derivative Hydrazone->Pyrazole-4-carbaldehyde Derivative Cyclization & Formylation Vilsmeier Reagent (DMF, POCl3) Vilsmeier Reagent (DMF, POCl3) Vilsmeier Reagent (DMF, POCl3)->Pyrazole-4-carbaldehyde Derivative Schiff Base Derivative Schiff Base Derivative Pyrazole-4-carbaldehyde Derivative->Schiff Base Derivative Condensation Amine Amine Amine->Schiff Base Derivative

Caption: Synthetic workflow for pyrazole-4-carbaldehyde derivatives.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative example of the synthesis of a pyrazole-4-carbaldehyde derivative.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

Procedure:

  • Synthesis of Acetophenone Phenylhydrazone (Hydrazone Intermediate):

    • In a round-bottom flask, dissolve acetophenone (0.01 mol) and phenylhydrazine (0.01 mol) in absolute ethanol (30 mL).

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid (hydrazone) is collected by filtration, washed with cold ethanol, and dried.

  • Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction):

    • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 0.012 mol) to ice-cold N,N-Dimethylformamide (DMF, 10 mL) with constant stirring.

    • To this reagent, add the previously synthesized acetophenone phenylhydrazone (0.005 mol) portion-wise.

    • Stir the reaction mixture at 60-70°C for 8-10 hours.[11]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the solution with sodium bicarbonate (NaHCO₃) until the effervescence ceases.

    • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

    • Recrystallize the crude product from methanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[9][11]

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of the synthesized pyrazole-4-carbaldehyde derivatives can be assessed through a combination of in vitro and in vivo assays.

In Vitro Anti-inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

This assay determines the ability of the compounds to inhibit the activity of COX enzymes, which are key targets for anti-inflammatory drugs.

Protocol:

  • A standard COX inhibitor screening assay kit can be used.

  • The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G₂ (PGG₂).

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Incubate for a few minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

2. In Vitro Protein Denaturation Assay:

This assay assesses the ability of the compounds to inhibit protein denaturation, a hallmark of inflammation.

Protocol:

  • The reaction mixture consists of the test compounds at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

  • The pH of the reaction mixture is adjusted to 6.3 using 1N hydrochloric acid.

  • The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

  • After cooling, the turbidity of the samples is measured at 660 nm.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = 100 × [ (Absorbance of control - Absorbance of test) / Absorbance of control ]

  • Diclofenac sodium can be used as a standard drug for comparison.[12]

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats:

This is a widely used and standard model to evaluate the acute anti-inflammatory activity of compounds.[3][13]

Protocol:

  • Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g.

  • Fast the animals overnight before the experiment but allow free access to water.

  • Divide the animals into groups (e.g., control, standard, and test groups for different doses of the synthesized compounds).

  • Administer the test compounds and the standard drug (e.g., Indomethacin or Diclofenac sodium) orally or intraperitoneally. The control group receives the vehicle only.

  • After a specific time (e.g., 30 or 60 minutes) post-drug administration, induce inflammation by injecting a 1% w/v solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = 100 × [ (Vc - Vt) / Vc ] where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Mechanism of Action: Signaling Pathway

The anti-inflammatory effects of pyrazole-4-carbaldehyde derivatives are primarily mediated by the inhibition of the cyclooxygenase (COX) pathway, which is a crucial part of the arachidonic acid cascade.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Pyrazole-4-carbaldehyde Derivatives Pyrazole-4-carbaldehyde Derivatives Pyrazole-4-carbaldehyde Derivatives->COX-2 (Inducible) Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in tables for clear comparison and analysis.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Derivative 1
Derivative 2
...
Celecoxib
Indomethacin

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of Edema after 1h% Inhibition of Edema after 2h% Inhibition of Edema after 3h% Inhibition of Edema after 4h
Derivative 1
Derivative 2
...
Indomethacin 10
Control -0000

Conclusion

Pyrazole-4-carbaldehyde derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. The synthetic protocols outlined provide a reliable method for accessing these compounds. The described in vitro and in vivo assays are standard procedures for evaluating their anti-inflammatory efficacy and elucidating their mechanism of action, primarily through the inhibition of the COX-2 enzyme. The systematic presentation of data is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds for further drug development. Researchers are encouraged to utilize these protocols as a foundation for their investigations into this important class of therapeutic agents.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Base Derivatives from 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of drug discovery and development. The pyrazole scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals. The conjugation of pyrazole and Schiff base functionalities can lead to novel molecular entities with enhanced biological potential. This document provides detailed protocols for the synthesis of Schiff base derivatives starting from 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde and summarizes their potential biological applications based on related studies.

Applications

Schiff base derivatives incorporating a pyrazole moiety have demonstrated significant potential across various therapeutic areas:

  • Antimicrobial Agents: These compounds have shown promising activity against a range of bacterial and fungal strains. Some derivatives have been reported to exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism of action for some pyrazole Schiff bases as antibacterial agents has been suggested to involve the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and DNA gyrase, which are crucial for bacterial DNA synthesis and replication.[1]

  • Anticancer Agents: Several pyrazole-based Schiff bases have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have indicated that these compounds can induce apoptosis in cancer cells. One of the proposed mechanisms involves the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-2.[2]

  • Anti-inflammatory Agents: The anti-inflammatory potential of these derivatives has also been investigated. Certain compounds have shown significant inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[3][4]

  • Other Biological Activities: Research has also explored their utility as antiviral, antidiabetic, and anti-Alzheimer's agents.[2][3][5]

Experimental Protocols

This section details the general synthetic procedure for the preparation of Schiff base derivatives from this compound.

Protocol 1: General Synthesis of Schiff Base Derivatives

Objective: To synthesize a series of Schiff base derivatives by the condensation reaction of this compound with various primary amines.

Materials:

  • This compound

  • Various primary amines (e.g., aniline derivatives, aminothiazoles, etc.)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.

  • To this solution, add an equimolar amount of the desired primary amine (1 equivalent).

  • A few drops of a catalyst, such as glacial acetic acid, can be added to the reaction mixture to facilitate the reaction.

  • The reaction mixture is then refluxed with continuous stirring for a period of 4-8 hours.[6]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials.

  • The product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • The purified product is dried in a desiccator or vacuum oven.

Protocol 2: Characterization of Synthesized Schiff Bases

Objective: To confirm the structure and purity of the synthesized Schiff base derivatives.

Methods:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the compound. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the region of 1605-1614 cm⁻¹, and the disappearance of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the range of δ 8.6-8.9 ppm.[4] The signals corresponding to the aldehyde proton will disappear.

    • ¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 150-160 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.[6]

Quantitative Data Summary

The following tables summarize the biological activity of various pyrazole-based Schiff base derivatives as reported in the literature. It is important to note that these results are for structurally related compounds and not specifically for derivatives of this compound, unless otherwise specified.

Table 1: Anticancer Activity (IC₅₀ in µM)

Compound/DerivativeA549 (Lung)Caco-2 (Colon)MCF-7 (Breast)HepG-2 (Liver)Reference
Pyrazole Schiff Base 5e47.74 ± 0.2040.99 ± 0.20--[2]
Pyrazole Schiff Base 7a49.40 ± 0.1842.42 ± 0.18--[2]
Pyrazole Schiff Base 6e--24.22-[7]
Pyrazole Schiff Base 6j--47.99-[7]
Doxorubicin (Standard)-54.94 ± 0.16--[2]

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeE. coliS. aureusB. subtilisP. aeruginosaReference
Pyrazole Schiff Base 6b0.97 - 62.50.97 - 62.50.97 - 62.50.97 - 62.5[1]
Pyrazole Schiff Base 7b0.97 - 62.50.97 - 62.50.97 - 62.50.97 - 62.5[1]
Pyrazole Schiff Base 8a0.97 - 62.50.97 - 62.50.97 - 62.50.97 - 62.5[1]
Tetracycline (Standard)15.62 - 62.515.62 - 62.515.62 - 62.515.62 - 62.5[1]

Table 3: Anti-inflammatory Activity (IC₅₀)

Compound/DerivativeCOX-2 Inhibition (IC₅₀)MethodReference
Pyrazole Sulfonamide Schiff Base 1238.73 nMIn vitro enzyme assay[3]
Pyrazole-based Schiff basesInhibition of protein denaturation and proteinase activityIn vitro assays[5]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for the anticancer activity of pyrazole-based Schiff base derivatives.

experimental_workflow Reactants 1-Phenyl-3-(2-thienyl)-1H- pyrazole-4-carbaldehyde + Primary Amine Reaction Condensation Reaction (Ethanol/Methanol, Reflux, 4-8h) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Pure Schiff Base Derivative Purification->Product Analysis Characterization (IR, NMR, MS, m.p.) Product->Analysis Bioassay Biological Activity Screening Product->Bioassay

Caption: General workflow for the synthesis and characterization of Schiff base derivatives.

signaling_pathway cluster_cell Cancer Cell SchiffBase Pyrazole Schiff Base Derivative Bcl2 Bcl-2 (Anti-apoptotic) SchiffBase->Bcl2 Inhibition Caspase3 Caspase-3 (Pro-apoptotic) SchiffBase->Caspase3 Activation Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by pyrazole Schiff base derivatives.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preliminary antimicrobial screening of novel pyrazole compounds. The protocols outlined below are fundamental assays for determining the efficacy of new chemical entities against a panel of pathogenic microorganisms.

Introduction

The rise of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their mechanism of action can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, while others may disrupt the bacterial cell wall.[3] This document details standardized methods for the initial in vitro evaluation of novel pyrazole compounds.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following tables summarize representative quantitative data for the antimicrobial activity of novel pyrazole compounds against common bacterial and fungal strains. Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Representative Pyrazole Compounds against Bacterial Strains

Compound IDStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Klebsiella pneumoniae (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference Drug (Chloramphenicol) MIC (µg/mL)
PYR-00162.5125>250>250>2506.25
PYR-00231.2562.5125250>2506.25
PYR-0034[4]8163264[4]6.25
PYR-0041.56[3]3.126.25[3]12.5256.25

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Representative Pyrazole Compounds against Fungal Strains

Compound IDCandida albicansAspergillus nigerReference Drug (Clotrimazole) MIC (µg/mL)
PYR-0017.815.63.9
PYR-0023.97.83.9
PYR-0032.9[1]5.83.9
PYR-0041.953.93.9

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below. Adherence to these protocols is crucial for generating reproducible and reliable data.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method is a preliminary, qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[5][6]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.[7] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[5]

Materials:

  • Novel pyrazole compounds

  • Sterile paper disks (6 mm diameter)

  • Test bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria[5]

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[8]

  • Sterile cotton swabs

  • Incubator

  • Ruler or calipers

  • Sterile forceps

Protocol:

  • Preparation of Test Compound Disks:

    • Dissolve the pyrazole compound in a suitable solvent (e.g., DMSO) to a known concentration.

    • Aseptically apply a defined volume (e.g., 20 µL) of the compound solution onto sterile paper disks.[5]

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a pure, overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.[5]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[8]

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.[8]

  • Application of Disks:

    • Using sterile forceps, place the prepared disks on the inoculated agar surface.[7]

    • Gently press each disk to ensure complete contact with the agar.

    • Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[7]

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

    • The results are typically reported as susceptible (S), intermediate (I), or resistant (R) by comparing the zone diameters to established standards for the control antibiotic. For novel compounds, the zone diameter provides a qualitative measure of activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

Principle: Serial dilutions of the pyrazole compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Following incubation, the plates are observed for visible growth.

Materials:

  • Novel pyrazole compounds

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test bacterial and fungal strains

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrazole compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 48-72 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

    • Alternatively, the optical density (OD) can be measured using a plate reader at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[12][13]

Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar medium. The absence of growth on the agar indicates a bactericidal or fungicidal effect.

Materials:

  • Results from the MIC assay

  • Agar plates (MHA for bacteria, SDA for fungi)

  • Sterile micropipette tips

  • Spreader

Protocol:

  • Subculturing:

    • From the wells corresponding to the MIC and higher concentrations in the MIC assay, take a 10-100 µL aliquot.[13]

    • Spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the plates under the same conditions as the initial culture.

  • MBC Determination:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[14]

Biofilm Inhibition Assay

This assay evaluates the ability of a compound to prevent the formation of biofilms.[15]

Principle: Microorganisms are grown in the presence of the test compound in a microtiter plate. After incubation, the planktonic cells are removed, and the remaining adherent biofilm is stained with crystal violet. The amount of stain retained is proportional to the biofilm mass.[16]

Materials:

  • Novel pyrazole compounds

  • 96-well flat-bottom microtiter plates

  • Test biofilm-forming bacterial strains

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

  • Plate reader

Protocol:

  • Plate Preparation:

    • Prepare serial dilutions of the pyrazole compound in the growth medium directly in the 96-well plate, similar to the MIC assay.

  • Inoculation:

    • Add a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL) to each well.

    • Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubation:

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Staining:

    • Carefully discard the planktonic culture from each well and gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.

  • Quantification:

    • Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a plate reader.

    • The percentage of biofilm inhibition is calculated relative to the control wells.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the antimicrobial screening of novel pyrazole compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Mechanism of Action Studies cluster_data Data Analysis synthesis Synthesis of Novel Pyrazole Compounds characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization disk_diffusion Agar Disk Diffusion Assay characterization->disk_diffusion mic_determination Broth Microdilution (MIC Determination) disk_diffusion->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination biofilm_inhibition Biofilm Inhibition Assay mbc_determination->biofilm_inhibition moa Target Identification (e.g., DNA Gyrase Assay) biofilm_inhibition->moa data_analysis Data Analysis and Lead Compound Identification moa->data_analysis

Caption: General workflow for antimicrobial screening of pyrazoles.

Potential Mechanism of Action: DNA Gyrase Inhibition

Some pyrazole derivatives have been found to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[3][17] This inhibition ultimately leads to bacterial cell death.

G pyrazole Pyrazole Compound dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) pyrazole->dna_gyrase Binds to & Inhibits relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Relaxes replication_fork DNA Replication Fork Stalling dna_gyrase->replication_fork Inhibition leads to supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase cell_death Bacterial Cell Death replication_fork->cell_death

References

Application Notes and Protocols for In Vitro Anticancer Activity Assays of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds extensively investigated in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), disruption of microtubule polymerization, and induction of apoptosis.[1][2][3][4][5] This document provides detailed protocols for essential in vitro cell-based assays to evaluate the anticancer efficacy of pyrazole derivatives, guidance on data presentation, and visualizations of experimental workflows and relevant signaling pathways.

Data Presentation: Efficacy of Pyrazole Derivatives

The following tables summarize the cytotoxic activity and mechanistic effects of representative pyrazole derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity (IC50 Values) of Selected Pyrazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Pyrazole Benzamide DerivativeHCT-116 (Colon)7.74 - 82.49 µg/mLDoxorubicin5.23 µg/mL
Pyrazole Benzamide DerivativeMCF-7 (Breast)4.98 - 92.62 µg/mLDoxorubicin4.17 µg/mL
4-Bromophenyl Substituted PyrazoleA549 (Lung)8.0--
4-Bromophenyl Substituted PyrazoleHeLa (Cervical)9.8--
4-Bromophenyl Substituted PyrazoleMCF-7 (Breast)5.8--
Pyrazolo[4,3-c]pyridine DerivativeMCF-7 (Breast)1.937 µg/mLDoxorubicin4.162 µg/mL
Pyrazolo[4,3-c]pyridine DerivativeHepG2 (Liver)3.695 µg/mLDoxorubicin3.832 µg/mL
Pyrazolo[1,5-a]pyrimidine DerivativeHepG2 (Liver)10.05--
Pyrazole-Oxindole Conjugate (6h)Jurkat (T-cell leukemia)4.36--
Benzofuro[3,2-c]pyrazole (Compound 5b)K562 (Leukemia)0.021ABT-751-
Benzofuro[3,2-c]pyrazole (Compound 5b)A549 (Lung)0.69ABT-751-
Pyrazole-Indole Hybrid (7a)HepG2 (Liver)6.1Doxorubicin24.7
Pyrazole-Indole Hybrid (7b)HepG2 (Liver)7.9Doxorubicin24.7

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights. The data is presented as found in the source literature to maintain accuracy.[1][6][7][8][9]

Table 2: Mechanistic Insights into Pyrazole Derivatives' Anticancer Activity

Compound/DerivativeCancer Cell LineAssayObserved Effect
Pyrazole-Oxindole Conjugate (6h)JurkatCell Cycle AnalysisG0/G1 phase arrest and increase in Sub-G1 population.[9]
Pyrazole Derivative (Compound 3f)MDA-MB-468 (Breast)Cell Cycle AnalysisS phase arrest.[4]
Thieno[2,3-c]pyrazole DerivativeHL-60 (Leukemia)Apoptosis AssayInduction of apoptosis via caspase-3/7 activation.[1]
Pyrazole-Indole Hybrids (7a & 7b)HepG2 (Liver)Enzymatic AssaysActivation of Caspase-3 and Bax; inhibition of Bcl-2 and CDK-2.[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[10][11][12]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11][12][13]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pyrazole derivative stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)[11][13]

    • DMSO (Dimethyl sulfoxide)[11][14]

    • Phosphate-Buffered Saline (PBS)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[14]

    • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[14] Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

    • Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[11][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[13]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

b) SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[15]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.[15][16][17]

  • Materials:

    • 96-well cell culture plates

    • Trichloroacetic acid (TCA), cold 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM, pH 10.5

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

    • Cell Fixation: After treatment, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.[16][17]

    • Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye.[17][18] Air-dry the plates completely.[17]

    • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17]

    • Washing: Quickly wash the plates four to five times with 1% acetic acid to remove unbound dye.[15][18]

    • Dye Solubilization: Air-dry the plates again. Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[17]

    • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510-565 nm.[15][16]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][19]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[19][20][21][22]

  • Materials:

    • 6-well cell culture plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Cold PBS

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at desired concentrations for a specified time.[14]

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.[14][19]

    • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.[14][19]

    • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14] Incubate in the dark at room temperature for 15 minutes.[14]

    • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[14][19]

    • Data Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.[14]

      • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[10]

  • Principle: The fluorescence intensity of PI, which stoichiometrically binds to DNA, is directly proportional to the DNA content of the cells. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

  • Materials:

    • 6-well cell culture plates

    • Cold 70% ethanol

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

    • Cell Harvesting: Collect all cells (adherent and floating).

    • Fixation: Wash cells with PBS, then resuspend the pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[14]

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A (to prevent RNA staining).[10] Incubate in the dark for 30 minutes at room temperature.[14]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure fluorescence intensity.[23]

    • Data Analysis: Generate a histogram of DNA content versus cell count to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for screening pyrazole derivatives for in vitro anticancer activity.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action start Pyrazole Derivative Library assay1 Cell Viability Assay (MTT or SRB) start->assay1 data1 Determine IC50 Values assay1->data1 select1 Select Potent Compounds data1->select1 assay2 Apoptosis Assay (Annexin V/PI) select1->assay2 assay3 Cell Cycle Analysis select1->assay3 data2 Quantify Apoptotic Cells assay2->data2 data3 Determine Cell Cycle Arrest assay3->data3 assay4 Western Blotting / Kinase Assays data2->assay4 data3->assay4 data4 Identify Protein Targets & Signaling Pathway Modulation assay4->data4 lead Lead Compound Identification data4->lead

Caption: General workflow for in vitro anticancer screening of pyrazole derivatives.

Signaling Pathways

Pyrazole derivatives often target protein kinases involved in cell cycle regulation and proliferation.

CDK-Mediated Cell Cycle Regulation

This diagram shows the role of Cyclin-Dependent Kinases (CDKs) in cell cycle progression, a common target for pyrazole derivatives.

G G1 G1 Phase S S Phase (DNA Synthesis) CDK46_CycD CDK4/6-Cyclin D G2 G2 Phase CDK2_CycE CDK2-Cyclin E M M Phase (Mitosis) CDK2_CycA CDK2-Cyclin A CDK1_CycB CDK1-Cyclin B CDK46_CycD->S G1/S Transition CDK2_CycE->G2 S Phase Progression CDK2_CycA->M G2/M Transition CDK1_CycB->G1 Mitosis Pyrazole Pyrazole Derivatives Pyrazole->CDK46_CycD Pyrazole->CDK2_CycE Pyrazole->CDK2_CycA

Caption: Inhibition of CDK/Cyclin complexes by pyrazole derivatives leads to cell cycle arrest.

Receptor Tyrosine Kinase (RTK) Signaling

This diagram illustrates a simplified RTK signaling cascade, such as the EGFR or VEGFR pathway, which can be inhibited by pyrazole compounds.

G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->RTK Inhibition

Caption: Pyrazole derivatives can inhibit RTK signaling to block cell proliferation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazole Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and comparative data for the palladium-catalyzed cross-coupling of pyrazole halides, a critical transformation in the synthesis of diverse molecular architectures for pharmaceutical and materials science applications. The following sections detail the methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a guide to reaction setup, execution, and analysis.

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functionalization of the pyrazole core, particularly through the formation of carbon-carbon and carbon-nitrogen bonds, is a key strategy for modulating biological activity. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for achieving these transformations with high efficiency and broad functional group tolerance. This application note outlines standardized protocols for three of the most widely used methods: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling a halide with a boronic acid or ester. It is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[1][2]

General Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Combine: - Pyrazole Halide - Boronic Acid/Ester - Palladium Precatalyst - Ligand - Base start->reagents 1. Reagent Setup solvent Add Solvent (e.g., Dioxane/H2O) reagents->solvent 2. Solvation degas Degas Mixture solvent->degas 3. Inert Atmosphere heat Heat Reaction (e.g., 60-110 °C) degas->heat 4. Reaction monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup 5. Quenching purify Purify Product (Column Chromatography) workup->purify 6. Purification end Characterize Product purify->end 7. Analysis

Caption: General workflow for the Suzuki-Miyaura cross-coupling of pyrazole halides.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Halopyrazoles.[3]
  • Reaction Setup: In a clean, oven-dried reaction vessel, combine the 4-halopyrazole (1.0 equiv), the corresponding boronic acid or boronic ester (1.2-1.5 equiv), a palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a ligand if necessary, and a base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system.

  • Reaction: Stir the mixture at the specified temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling of Pyrazole Halides
EntryPyrazole HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Citation
14-BromopyrazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001285[2]
24-Iodopyrazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene110892[3]
34-Chloropyrazole3-Thienylboronic acidXPhos Pd G2 (2)-K₃PO₄ (2)t-BuOH/H₂O801678[4][5]
4Unprotected 4-IodoindazolePhenylboronic acidP1 (1.5)-K₃PO₄ (2)Dioxane/H₂O60695[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the synthesis of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[7] This reaction is instrumental in the synthesis of N-arylpyrazoles, which are common motifs in pharmacologically active compounds.

General Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start reagents Combine: - Pyrazole Halide - Amine - Palladium Precatalyst - Ligand - Base start->reagents 1. Reagent Setup solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent 2. Solvation inert Establish Inert Atmosphere (Ar/N2) solvent->inert 3. Inert Atmosphere heat Heat Reaction (e.g., 80-110 °C) inert->heat 4. Reaction monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Quench and Extract monitor->workup 5. Workup purify Purify Product (Column Chromatography) workup->purify 6. Purification end Characterize Product purify->end 7. Analysis

Caption: General workflow for the Buchwald-Hartwig amination of pyrazole halides.

Detailed Protocol: Buchwald-Hartwig Amination of 4-Halopyrazoles.[1][3]
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-halopyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, tBuDavePhos) (4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu) (1.4-2.0 equiv).[1][3]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring for the specified time and at the indicated temperature. Monitor the reaction's progress by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.[3]

Data Summary: Buchwald-Hartwig Amination of Pyrazole Halides
EntryPyrazole HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Citation
14-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBu (2.0)Xylene160 (MW)0.1795[8]
24-BromopyrazoleMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Dioxane1001888[1]
31-Benzyl-4-bromopyrazolePyrrolidineNiCl₂ glyme/dtbbpy (10)Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1)Cs₂CO₃ (2)DioxaneRT (Visible Light)1290[9]
4Unprotected 4-BromoimidazoleAnilinePd-precatalyst (tBuBrettPhos)-K₂CO₃ (2)t-BuOH1002485[10]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11] This reaction is a cornerstone for the synthesis of pyrazole-alkyne conjugates, which are valuable intermediates in organic synthesis and materials science.

General Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow start Start reagents Combine: - Pyrazole Halide - Terminal Alkyne - Palladium Catalyst - Copper(I) Co-catalyst - Base start->reagents 1. Reagent Setup solvent Add Solvent (e.g., DMF, THF, Et3N) reagents->solvent 2. Solvation degas Degas Mixture solvent->degas 3. Inert Atmosphere heat Heat Reaction (e.g., 80-120 °C) degas->heat 4. Reaction monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup 5. Quenching purify Purify Product (Column Chromatography) workup->purify 6. Purification end Characterize Product purify->end 7. Analysis

Caption: General workflow for the Sonogashira coupling of pyrazole halides.

Detailed Protocol: Sonogashira Coupling of 4-Iodopyrazoles.[3]
  • Reaction Setup: To a solution of the 4-iodopyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., DMF or THF), add a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and a base like triethylamine (2.0-3.0 equiv).[3]

  • Inert Atmosphere: Degas the mixture with an inert gas (e.g., argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture at a temperature ranging from 80-120 °C for 2-18 hours.[3]

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Data Summary: Sonogashira Coupling of Pyrazole Halides
EntryPyrazole HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Citation
14-Iodo-1,3-dimethyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)DMF80292[12]
24-Iodo-1-phenyl-1H-pyrazole1-HeptynePd(PPh₃)₄ (3)CuI (5)Et₃N (3)THF651285[3]
35-Chloro-4-iodo-1,3-dimethyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMFRT1887-92[12]
44-Iodo-3,5-dimethyl-1H-pyrazoleEthynylbenzenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF100490[3]

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in this application note provide a versatile and efficient toolkit for the functionalization of pyrazole halides. The choice of a specific protocol will depend on the desired bond formation, the nature of the coupling partners, and the overall synthetic strategy. The provided data tables and step-by-step protocols serve as a valuable resource for researchers in the planning and execution of these powerful transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. The primary synthetic route discussed is the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocyclic systems.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting & Optimization Strategies
Inactive Vilsmeier Reagent The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried, and use anhydrous DMF and fresh POCl₃. Prepare the reagent at low temperatures (0-5 °C) and use it promptly.
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration. - Temperature: For less reactive substrates, a gradual increase in temperature (e.g., to 55-70 °C) may be necessary to drive the reaction to completion.[2]
Suboptimal Reagent Stoichiometry The ratio of the substrate to the Vilsmeier reagent is critical. For some pyrazole syntheses, increasing the equivalents of POCl₃ has been shown to significantly improve yields. Experiment with varying the molar ratio of the precursor to DMF and POCl₃. A common starting point is a 1:2:2 molar ratio of substrate:DMF:POCl₃.
Product Decomposition During Work-up The product may be sensitive to harsh work-up conditions. Pouring the reaction mixture onto crushed ice and neutralizing with a mild base like sodium bicarbonate is recommended. Avoid strong acids or bases if the product is suspected to be unstable.

Issue 2: Formation of Side Products and Impurities

Potential Cause Troubleshooting & Optimization Strategies
Overheating The Vilsmeier-Haack reaction can be exothermic. Maintain careful temperature control, especially during the addition of POCl₃ to DMF. Overheating can lead to the formation of tarry residues and other byproducts.
Side Reactions For certain substrates, side reactions such as chlorination can occur. Careful control of reaction temperature and stoichiometry can help minimize these unwanted reactions.
Impure Starting Materials Use of impure starting materials (the hydrazone precursor) can introduce impurities into the final product. Ensure the precursor is of high purity before proceeding with the Vilsmeier-Haack reaction.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting & Optimization Strategies
Co-eluting Impurities If impurities are difficult to separate by column chromatography, consider recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
Product Oiling Out During recrystallization, if the product "oils out," try using a different solvent system, a lower temperature, or seeding the solution with a small crystal of the pure product.
Residual DMF DMF can be difficult to remove. After extraction, wash the organic layer thoroughly with water or brine to remove residual DMF. High-vacuum drying can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: A general two-step procedure is as follows:

  • Hydrazone Formation: The precursor, the hydrazone of 2-acetylthiophene and phenylhydrazine, is synthesized first. This typically involves reacting 2-acetylthiophene with phenylhydrazine in a suitable solvent like ethanol with a catalytic amount of acid.[3]

  • Vilsmeier-Haack Formylation: The dried hydrazone is then subjected to the Vilsmeier-Haack reaction. The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). The hydrazone is then added to this reagent, and the reaction mixture is stirred, often with gentle heating (e.g., 55 °C), for several hours.[2] The reaction is then quenched by pouring it into ice water and neutralized, after which the crude product is isolated by filtration and purified, typically by recrystallization or column chromatography.

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (hydrazone) and the product (pyrazole-4-carbaldehyde). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The Vilsmeier-Haack reaction can be exothermic. It is important to control the rate of addition of reagents and to use an ice bath to manage the temperature, especially during the formation of the Vilsmeier reagent.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Experimental Protocols

Protocol 1: Synthesis of the Hydrazone Precursor

A mixture of 2-acetylthiophene and phenylhydrazine is refluxed in ethanol with a catalytic amount of acetic acid for 1 hour.[3] Upon cooling, the hydrazone product precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Protocol 2: Vilsmeier-Haack Formylation

Phosphorus oxychloride is added dropwise to chilled (0-5 °C) N,N-dimethylformamide with stirring. The resulting mixture is the Vilsmeier reagent. The previously synthesized and dried hydrazone is then added portion-wise to the reagent. The reaction mixture is then stirred at a specific temperature (e.g., 55 °C) for a set time (e.g., 6 hours).[2] After completion, the reaction mixture is poured onto crushed ice, and the solution is neutralized with a mild base such as sodium bicarbonate. The precipitated solid product is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data

While specific yield data for varying conditions for the exact target molecule is not abundant in the literature, the following table summarizes reported yields for analogous pyrazole-4-carbaldehyde syntheses under different conditions, which can serve as a guide for optimization.

SubstrateReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazineNot specified556"Excellent"[2]
1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-aryl-hydrazone1:excess:380-904Good[4]
N'-(1-(2,4-dichlorophenyl)ethylidene)-2-phenoxyacetohydrazide1:excess:excessRoom Temp8-10Good
1-Benzoyl-3-phenyl-hydrazone1:excess:360-654Good[5]

Visualizations

Experimental Workflow

experimental_workflow Synthesis of this compound cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Reaction cluster_step3 Step 3: Work-up and Purification start 2-Acetylthiophene + Phenylhydrazine reflux Reflux in Ethanol (catalytic acid) start->reflux Reactants hydrazone Hydrazone Precursor reflux->hydrazone Product reaction Add Hydrazone Stir at 55 °C hydrazone->reaction vilsmeier_prep DMF + POCl3 (0-5 °C) vilsmeier_reagent Vilsmeier Reagent vilsmeier_prep->vilsmeier_reagent vilsmeier_reagent->reaction quench Quench with Ice Water reaction->quench neutralize Neutralize (e.g., NaHCO3) quench->neutralize filter Filter and Dry neutralize->filter purify Recrystallize/Column Chromatography filter->purify final_product 1-Phenyl-3-(2-thienyl)-1H- pyrazole-4-carbaldehyde purify->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Inactive Vilsmeier Reagent start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Suboptimal Stoichiometry start->cause3 cause4 Product Decomposition start->cause4 sol1 Use anhydrous reagents Prepare fresh reagent cause1->sol1 sol2 Increase reaction time/temperature Monitor with TLC cause2->sol2 sol3 Vary reagent ratios (e.g., increase POCl3) cause3->sol3 sol4 Mild work-up conditions (ice quench, weak base) cause4->sol4

Caption: A logical guide to troubleshooting low product yield in the synthesis.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common and unexpected challenges during the synthesis of pyrazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and data-driven insights to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your pyrazole synthesis experiments.

Q1: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A1: The formation of regioisomeric mixtures is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines in the Knorr synthesis.[1][2] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[3] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[2][3]

Troubleshooting Steps:

  • Optimize the Solvent: The choice of solvent can dramatically influence regioselectivity. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly favor the formation of a single regioisomer.[4]

  • pH Control: Adjusting the pH of the reaction mixture can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, one reaction pathway may be favored, while neutral or basic conditions might favor the formation of the other regioisomer.[3] For instance, when using hydrazine salts, the addition of a mild base like sodium acetate can be beneficial.[5]

  • Temperature Adjustment: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product ratio.[3] Experimenting with different temperatures may improve the yield of the desired regioisomer.

  • Steric Hindrance: Utilizing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[3]

Q2: My reaction has a very low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in pyrazole synthesis can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[5][6]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to unwanted side reactions and complicate the purification process.[5][6] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[5]

  • Optimize Reaction Conditions:

    • Temperature and Time: Increasing the reaction temperature or prolonging the reaction time may be necessary to drive the reaction to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.[5]

    • Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to ensure the full consumption of the dicarbonyl compound.[5]

  • Incomplete Cyclization: In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product. Increasing the reaction temperature or adding a dehydrating agent can facilitate the final dehydration step.[7]

Q3: My reaction mixture has turned a dark color. What causes this and how can I obtain a clean product?

A3: Discoloration of the reaction mixture, often to a yellow or red hue, is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material, which can be promoted by acidic conditions or oxidative processes.[5]

Troubleshooting Steps:

  • Use a Mild Base: If you are using a hydrazine salt, adding a mild base such as sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[5]

  • Purification:

    • Charcoal Treatment: Adding activated charcoal to the reaction mixture before filtration can help to remove some of the colored impurities.[5]

    • Recrystallization: This is a very effective method for purifying the final pyrazole product and removing colored byproducts.[5]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable purification technique.[8]

Q4: I am using an α,β-unsaturated ketone as a starting material and I am getting unexpected side products. What could be happening?

A4: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is a common method for synthesizing 2-pyrazolines, which can then be oxidized to pyrazoles.[1][9] However, side reactions can occur.

Potential Side Reactions and Solutions:

  • Formation of Hydrazones: The initial reaction may form a stable hydrazone that is slow to cyclize. The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl group to form the hydrazone, followed by an intramolecular Michael addition to form the pyrazoline.[9] Driving the cyclization step to completion may require adjusting the reaction temperature or time.

  • Formation of Pyrazolyl-2-pyrazolines: In some cases, a second molecule of hydrazine can react with the initially formed pyrazoline, leading to the formation of a pyrazolyl-2-pyrazoline byproduct.[9] Controlling the stoichiometry of the reactants is crucial to avoid this.

Data Presentation

The following table summarizes the effect of different solvents on the regioselectivity of pyrazole synthesis from unsymmetrical 1,3-diketones and monosubstituted hydrazines. Regioisomer A refers to the pyrazole where the N-substituent is adjacent to the R¹ group of the dicarbonyl, while regioisomer B has the N-substituent adjacent to the R² group.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventRatio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH55:45[4]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[4]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[4]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEtOH80:20[4]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFE98:2[4]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>99:1[4]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis [10][11]

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water (10 mL)

  • Procedure:

    • In a 20-mL scintillation vial, combine the ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the starting ketoester is consumed, add water to the hot reaction mixture with stirring.

    • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

    • Collect the product by vacuum filtration using a Büchner funnel, rinse the solid with a small amount of water, and allow it to air dry.

    • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone) [12]

  • Materials:

    • Ethyl acetoacetate (12.5 mmol)

    • Phenylhydrazine (12.5 mmol)

    • Diethyl ether

    • Ethanol (95%)

  • Procedure:

    • In a round-bottomed flask, carefully and slowly add the ethyl acetoacetate to the phenylhydrazine (Note: this addition is slightly exothermic).

    • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

    • After heating, transfer the resulting heavy syrup to a beaker and cool it in an ice-water bath.

    • Add a 2 mL portion of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

    • Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.

    • Recrystallize the crude product from a minimum amount of hot 95% ethanol.

    • Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.

    • Filter the pure product, dry it in a desiccator, and determine the yield and melting point.

Visualizations

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General reaction mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Start Problem Unexpected Side Reaction or Low Yield Start->Problem CheckPurity Assess Starting Material Purity Problem->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) CheckPurity->OptimizeConditions AnalyzeSideProducts Identify Side Products (TLC, LC-MS, NMR) OptimizeConditions->AnalyzeSideProducts ModifyProtocol Modify Synthetic Protocol AnalyzeSideProducts->ModifyProtocol Purify Purify Product (Recrystallization, Chromatography) ModifyProtocol->Purify Success Desired Product Obtained Purify->Success

Caption: A logical workflow for troubleshooting pyrazole synthesis.

Regioisomer_Formation cluster_reactants Reactants Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Unsymmetrical_Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 Unsymmetrical_Dicarbonyl->Attack_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_C1 Substituted_Hydrazine->Attack_C2 Hydrazone_1 Hydrazone Intermediate 1 Attack_C1->Hydrazone_1 Pathway A Hydrazone_2 Hydrazone Intermediate 2 Attack_C2->Hydrazone_2 Pathway B Regioisomer_A Regioisomer A Hydrazone_1->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Hydrazone_2->Regioisomer_B Cyclization & Dehydration

Caption: Competing pathways leading to regioisomer formation.

References

Technical Support Center: Optimization of Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application to pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In the context of pyrazoles, this reaction is employed to regioselectively add a formyl group, typically at the C4 position of the pyrazole ring.[1] The reaction utilizes a Vilsmeier reagent, which is generally formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[1]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. It is imperative to carry out the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to control the exothermic reaction.[1]

Q4: How can the progress of the reaction be monitored?

The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched with water or a basic solution, extracted with an organic solvent, and then spotted on a TLC plate to compare the consumption of the starting material against a reference spot.[1]

Q5: What is the influence of substituents on the pyrazole ring on the formylation reaction?

Substituents on the pyrazole ring significantly affect its electron density and, consequently, its reactivity in the Vilsmeier-Haack reaction. Electron-donating groups (EDGs) on the pyrazole ring increase its nucleophilicity and facilitate the formylation. Conversely, pyrazoles bearing strong electron-withdrawing groups (EWGs) on the benzene ring or bulky moieties exhibit low reactivity.[2] For instance, the conversion of pyrazoles with nitrophenyl substituents was found to be very low even after prolonged refluxing.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[1] 2. Insufficiently Reactive Substrate: The pyrazole derivative may have electron-withdrawing groups.[1][2] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The product may be sensitive to the work-up conditions.[1]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[1] 4. Perform the work-up at low temperatures and use milder quenching and neutralization agents if necessary.
Formation of Multiple Products / Side Reactions 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to side reactions.[1] 2. Incorrect Stoichiometry: An inappropriate ratio of reagents can lead to the formation of byproducts.[1] 3. Substrate-Specific Side Reactions: Certain substituents on the pyrazole can lead to unexpected reactions, such as dehydrochlorination or substitution of a hydroxyl group by a chlorine atom.[2]1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[1] 2. Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may lead to side products.[1] 3. Carefully characterize all products to identify any unexpected side reactions. Modify the substrate or reaction conditions accordingly.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: Excessive heat can cause polymerization and decomposition of starting materials and products.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.[1]1. Strictly control the reaction temperature, particularly during reagent preparation and substrate addition.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1]
Difficulty in Isolating the Product 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during work-up.[1] 2. Emulsion Formation During Extraction: This can hinder efficient phase separation.[1]1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the Vilsmeier-Haack formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole.

EntryDMF (equiv.)POCl₃ (equiv.)Temperature (°C)Time (h)Yield (%)
1227020
222120232
352120255
4641200.561
564120167
664120267
784120167
866120167

Data adapted from Popov, A. V. et al. Arkivoc 2018, v, 0-0.[2]

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of 3-Methylpyrazole

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[1]

  • Add the solution of 3-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]

3. Work-up:

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Extract the aqueous mixture with an appropriate organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine (2 x 30 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

4. Purification:

  • Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the pure 3-methyl-1H-pyrazole-4-carbaldehyde.[1]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Add Pyrazole Pyrazole Pyrazole Substrate Pyrazole->Reaction_Mixture Quenching Quench with Ice/Water Reaction_Mixture->Quenching Neutralization Neutralize (e.g., NaHCO₃) Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Purify (Chromatography/Recrystallization) Extraction->Purification Final_Product Formylated Pyrazole Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting_Logic Start Low/No Yield? Check_Reagents Check Reagent Quality (Anhydrous, Fresh) Start->Check_Reagents Yes Success Improved Yield Start->Success No Check_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Failure Persistent Low Yield Check_Reagents->Failure Reagents Poor Check_Substrate Assess Substrate Reactivity (EWG/EDG) Check_Conditions->Check_Substrate Conditions Optimized Check_Conditions->Failure Conditions Suboptimal Check_Workup Review Work-up Procedure (Decomposition) Check_Substrate->Check_Workup Substrate Suitable Check_Substrate->Failure Substrate Unreactive Check_Workup->Success Work-up Optimized Check_Workup->Failure Product Decomposes

Caption: Troubleshooting logic for low yield in Vilsmeier-Haack formylation.

References

Technical Support Center: Purification of Pyrazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrazole-4-carbaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrazole-4-carbaldehyde derivatives?

A1: The primary methods for purifying pyrazole-4-carbaldehyde derivatives are column chromatography and recrystallization. The choice between these techniques depends on the nature of the impurities, the scale of the reaction, and the physical properties of the target compound.

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve the pyrazole-4-carbaldehyde derivative at an elevated temperature but not at room temperature or below. Common solvents for these derivatives include ethanol, methanol, and mixtures such as hexane/ethyl acetate.[1] It is often beneficial to test a range of solvents on a small scale to find the optimal one for your specific compound.

Q3: What is a typical stationary and mobile phase for column chromatography of these derivatives?

A3: Silica gel (60-120 or 70-230 mesh) is the most common stationary phase for the column chromatography of pyrazole-4-carbaldehyde derivatives.[2][3] The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[3][4] The ratio is optimized using thin-layer chromatography (TLC) to achieve good separation.

Q4: My purified pyrazole-4-carbaldehyde has a low melting point and appears impure in NMR. What could be the issue?

A4: This could be due to several factors, including residual solvent, the presence of regioisomers, or starting materials that have co-eluted or co-crystallized with your product. Re-purification using a different solvent system for recrystallization or a more optimized gradient for column chromatography may be necessary. For regioisomers, fractional recrystallization can be effective if their solubilities differ.[1]

Q5: Are there any specific considerations when purifying products from a Vilsmeier-Haack reaction?

A5: Yes, the Vilsmeier-Haack reaction uses a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) reagent, which must be completely quenched and neutralized during the work-up.[5][6] Incomplete neutralization can lead to acidic impurities that may complicate purification. It is also crucial to use anhydrous DMF, as the presence of water can prevent the formation of the desired product.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oily Product After Recrystallization The compound may have a low melting point or be impure.Try recrystallizing from a different solvent or a mixed solvent system. If the issue persists, consider purification by column chromatography.
No Crystals Form Upon Cooling The solution may be too dilute, or the wrong solvent was used.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to concentrate the solution. Re-evaluate your choice of solvent.
Colored Impurities in Final Product Highly colored byproducts may be present.During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering. For column chromatography, ensure good separation on TLC to remove the colored band.
Poor Separation in Column Chromatography The chosen eluent system may not be optimal.Perform a thorough TLC analysis with different solvent ratios to find an eluent system that provides a good separation (Rf values between 0.2 and 0.5 for the desired compound and good separation from impurities). A shallower solvent gradient during column chromatography can also improve separation.
Low Yield After Purification The compound may be partially soluble in the cold recrystallization solvent, or some product may have been lost during transfers.For recrystallization, ensure the solution is thoroughly cooled to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. For chromatography, ensure all the product is eluted from the column.

Purification Data Summary

The following table summarizes purification parameters for various pyrazole-4-carbaldehyde derivatives as reported in the literature. This data can serve as a starting point for developing your own purification protocols.

Compound Purification Method Solvent/Eluent System Yield (%) Melting Point (°C) Reference
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehydeColumn ChromatographyNot specified48Not specified[2]
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehydeFlash Column ChromatographyEthyl acetate–petroleum etherGood147–149[4]
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehydeFlash Column ChromatographyEthyl acetate–petroleum etherGood110–112[4]
3-(2,4-dichlorophenyl)-1-(2-(phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde derivativesRecrystallizationDMFGoodVaries[5]
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivativesRecrystallizationMethanolNot specifiedVaries[6]
1,3,5-triphenyl-(1H)-pyrazoleColumn ChromatographyHexane/ethyl acetate (19:1)82-84Not specified[3]
5-(4-chlorophenyl)-1,3-diphenyl-1H-pyrazoleColumn ChromatographyHexane/ethyl acetate (19:1)69-71Not specified[3]
1-(3-chlorophenyl)-3,5-diphenyl-1H-pyrazoleColumn ChromatographyHexane/ethyl acetate (19:1)76-78Not specified[3]

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude pyrazole-4-carbaldehyde derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the least polar solvent mixture determined by TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2][4]

General Protocol for Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole-4-carbaldehyde derivative in the minimum amount of a suitable hot solvent.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[1][6]

Visualized Workflows

PurificationWorkflow Crude Crude Pyrazole-4-carbaldehyde Derivative TLC TLC Analysis Crude->TLC Decision Good Separation? TLC->Decision Column Column Chromatography Decision->Column No Recrystallization Recrystallization Decision->Recrystallization Yes Pure Pure Product Column->Pure Recrystallization->Pure TroubleshootingWorkflow Start Purification Attempt CheckPurity Is Product Pure? Start->CheckPurity Success Purification Successful CheckPurity->Success Yes Failure Impure Product CheckPurity->Failure No ProblemType What is the Issue? Failure->ProblemType Oily Oily Product ProblemType->Oily Oily Colored Colored Impurities ProblemType->Colored Colored LowYield Low Yield ProblemType->LowYield Low Yield ChangeSolvent Change Recrystallization Solvent/Gradient Oily->ChangeSolvent Charcoal Use Activated Charcoal Colored->Charcoal OptimizeCooling Optimize Cooling/Washing Steps LowYield->OptimizeCooling ChangeSolvent->Start Charcoal->Start OptimizeCooling->Start

References

challenges in the scale-up synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is the Vilsmeier-Haack reaction.[1][2][3][4] This involves the cyclization and formylation of a suitable hydrazone precursor, typically derived from 2-acetylthiophene and phenylhydrazine, using the Vilsmeier reagent (a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).[2][5][6]

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. The presence of water can deactivate the Vilsmeier reagent and lead to poor yields.[7]

  • Temperature Control: The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C) to control its exothermic nature. The subsequent reaction with the hydrazone is often carried out at elevated temperatures (e.g., 60-90 °C).[2][7] Careful temperature management is critical, especially during scale-up, to prevent runaway reactions.[8]

  • Stoichiometry: The molar ratio of the hydrazone to the Vilsmeier reagent can influence the reaction outcome and yield. Typically, an excess of the Vilsmeier reagent is used.[7]

  • Purity of Starting Materials: The purity of the hydrazone precursor and reagents is essential for a clean reaction and to minimize side products.

Q3: What are common impurities encountered, and how can they be minimized?

A3: Common impurities may include unreacted starting materials (hydrazone), regioisomers, and byproducts from side reactions.[8] To minimize these:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the starting hydrazone.[2]

  • Controlled Addition: Slow, controlled addition of POCl₃ to DMF, and subsequently the hydrazone, can help in maintaining optimal reaction conditions and minimizing byproduct formation.

  • Purification: The final product is typically purified by recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography for higher purity.[2]

Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A4: Yes, scaling up the Vilsmeier-Haack reaction requires careful consideration of the following:

  • Exothermic Reaction: The reaction can be highly exothermic, particularly during the formation of the Vilsmeier reagent.[8] Ensure the reactor has adequate cooling capacity and that the addition of reagents is well-controlled to manage the heat generated.

  • Handling of Reagents: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Quenching: The reaction is typically quenched by pouring the reaction mixture onto crushed ice.[2][7] This should be done slowly and carefully in a controlled manner to manage the exothermic release of heat and any evolving gases.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature, monitoring by TLC.[8]- Ensure efficient stirring, especially in larger vessels.
Poor quality or wet starting materials/reagents.- Use freshly distilled/purified solvents and reagents.- Ensure anhydrous conditions are strictly maintained.[7]
Inefficient formation of the Vilsmeier reagent.- Add POCl₃ to DMF at a low temperature (0-5 °C) and allow the reagent to form completely before adding the hydrazone.
Formation of Multiple Products/Byproducts Reaction temperature is too high or not well-controlled.- Optimize the reaction temperature. A lower temperature may improve selectivity.[8]
Presence of moisture.- Rigorously dry all glassware and use anhydrous solvents.
Incorrect stoichiometry.- Optimize the molar ratio of the hydrazone to the Vilsmeier reagent.
Difficulty in Product Isolation/Purification Product is oily or does not precipitate upon quenching.- Ensure the reaction mixture is fully neutralized after quenching (e.g., with NaHCO₃ or dilute NaOH).[2][7]- Try extracting the product with a suitable organic solvent.
Product loss during workup or recrystallization.- Optimize the choice of recrystallization solvent to ensure good recovery.- Perform careful extractions and minimize transfers.
Exothermic Runaway During Scale-up Poor heat dissipation in a larger reactor.- Ensure the reactor's cooling system is adequate for the scale.- Implement a slow, controlled addition of reagents.[8]- Consider using a more dilute reaction mixture to help manage the exotherm.[8]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Vilsmeier-Haack reaction.

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked, round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF, 10 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the stirred DMF, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

Step 2: Reaction with Hydrazone

  • Prepare the hydrazone precursor, N'-(1-(thiophen-2-yl)ethylidene)benzohydrazide, by reacting 2-acetylthiophene with phenylhydrazine.

  • Dissolve the hydrazone (0.004 mol) in a minimal amount of anhydrous DMF.

  • Add the hydrazone solution to the freshly prepared Vilsmeier reagent in small portions.

  • After the addition, slowly allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C.[2][7]

  • Maintain this temperature and continue stirring for 4-6 hours. Monitor the progress of the reaction by TLC.

Step 3: Work-up and Purification

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with constant stirring.[2][7]

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is neutral.[2][7]

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold water and dry it under a vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent such as methanol or ethanol.[2]

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Pyrazole-4-carbaldehyde Synthesis via Vilsmeier-Haack Reaction

PrecursorReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
N'-(1-(thiophen-2-yl)ethylidene)benzohydrazide60-654Good (not specified)Analogue from[2]
Hydrazone of 2,6-dichloro-4-trifluoromethyl acetophenone80475-85[7]
Acetophenone phenylhydrazone701260[9]
Substituted acetophenone hydrazonesRoom Temp -> 60-708-1060-75

Note: The data presented is for analogous pyrazole-4-carbaldehyde syntheses and serves as a general guideline. Yields for the specific target molecule may vary.

Visualizations

Experimental Workflow

experimental_workflow Workflow for the Synthesis of this compound start Start reagent_prep Vilsmeier Reagent Preparation (DMF + POCl3 at 0-5°C) start->reagent_prep reaction Reaction with Hydrazone (60-80°C, 4-6h) reagent_prep->reaction Add Hydrazone workup Work-up (Quenching with ice, Neutralization) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification product Final Product purification->product

Caption: Synthetic workflow diagram.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_conditions Check Reaction Conditions (Temp, Time, Stirring) low_yield->check_conditions If reaction incomplete check_reagents Check Reagent Quality (Anhydrous? Pure?) low_yield->check_reagents If reaction is messy optimize_workup Optimize Work-up (Neutralization, Extraction) low_yield->optimize_workup If product is lost increase_time_temp Increase Time/Temp check_conditions->increase_time_temp use_fresh_reagents Use Fresh/Dry Reagents check_reagents->use_fresh_reagents adjust_ph Adjust pH during Work-up optimize_workup->adjust_ph

Caption: Troubleshooting flowchart for low yield.

References

preventing byproduct formation in the synthesis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of pyrazole compounds.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This guide addresses prevalent challenges encountered during pyrazole synthesis, their probable causes, and recommended solutions to minimize byproduct formation and improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Formation of Regioisomers Reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different hydrazone intermediates, resulting in a mixture of pyrazole regioisomers.[1]Solvent Selection: Use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase regioselectivity.[2] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[2] pH Control: Adjusting the reaction's pH can influence the initial nucleophilic attack site of the hydrazine.[3] Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can direct the regiochemistry before cyclization.[1]
Low Conversion Rates - Purity of starting materials is poor.[1][3] - Steric hindrance from bulky substituents.[1] - Suboptimal reaction conditions (e.g., temperature, solvent, catalyst).[1]Purity of Starting Materials: Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used.[1][3] Reaction Optimization: Increase reaction temperature or prolong the reaction time, monitoring progress by TLC.[1] The choice of catalyst and solvent can also be critical; for instance, nano-ZnO has been shown to be an efficient catalyst in some cases.[1]
Formation of Colored Impurities Decomposition of hydrazine starting materials or oxidation of intermediates can lead to yellow or red coloration of the reaction mixture.[1][4] Phenylhydrazine is particularly prone to oxidation.[4]Use Fresh Reagents: Employ fresh, high-purity hydrazine.[4] Hydrazine salts (e.g., phenylhydrazine HCl) may offer greater stability.[4] Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[4]
Biaryl Side Products in Metal-Catalyzed Reactions Homocoupling of the aryl halide starting material can occur in copper- or palladium-catalyzed N-arylation reactions.[1]Lower Reaction Temperature: High temperatures can favor C-C homocoupling over the desired C-N cross-coupling.[1] Ligand Screening: The choice of ligand is crucial; some ligands are more effective at promoting C-N bond formation.[1] Stoichiometry Adjustment: Careful control of reactant stoichiometry can minimize biaryl formation.[1]
Incomplete Cyclization The reaction may stall at the hydrazone intermediate stage without proceeding to the final pyrazole product.Acid/Base Catalysis: Addition of a catalytic amount of acid (e.g., HCl, acetic acid) can facilitate the cyclization step.[1]
Pyrazoline Formation Incomplete oxidation of the pyrazoline intermediate, which can form during the cyclocondensation of α,β-unsaturated ketones with hydrazines.[3]Introduce an Oxidizing Agent: Use of air, bromine, or another chemical oxidant can promote aromatization to the pyrazole.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in pyrazole synthesis and why does it form?

A1: The most prevalent byproduct is the formation of regioisomers.[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[1]

Q2: How can I definitively identify the different pyrazole regioisomers formed in my reaction?

A2: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[1]

Q3: My reaction mixture is turning dark yellow/red. What is causing this and how can I prevent it?

A3: The formation of colored impurities is often due to the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[1][4] Hydrazines can be sensitive to air and light.[4] To prevent this, it is recommended to use fresh, high-purity hydrazine. Running the reaction under an inert atmosphere, such as nitrogen or argon, can also effectively prevent air oxidation.[4]

Q4: I am performing a copper-catalyzed N-arylation of a pyrazole and observing a significant amount of biaryl byproduct. What adjustments can I make?

A4: The formation of biaryl side products results from the homocoupling of your aryl halide starting material.[1] To minimize this, you can try lowering the reaction temperature, as higher temperatures can sometimes favor this side reaction. Additionally, screening different ligands for the copper catalyst is crucial, as some ligands are better at promoting the desired C-N bond formation and suppressing homocoupling. Finally, carefully controlling the stoichiometry of your reactants can also help reduce the formation of the biaryl byproduct.[1]

Q5: Can the choice of solvent influence the regioselectivity of my pyrazole synthesis?

A5: Absolutely. The solvent can have a dramatic impact on the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in the reaction of unsymmetrical 1,3-diketones with methylhydrazine.[2] Aprotic dipolar solvents like DMF or DMSO may also provide better results compared to polar protic solvents such as ethanol in certain reactions.[1][5]

Experimental Protocols

Protocol 1: Nano-ZnO Catalyzed Pyrazole Synthesis

This protocol describes a highly efficient, environmentally friendly method for pyrazole synthesis.

Materials:

  • Phenylhydrazine (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Nano-ZnO (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, separate the catalyst by filtration.[1]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the product by column chromatography or recrystallization.[1]

Protocol 2: Minimizing Biaryl Formation in Copper-Catalyzed N-Arylation

This protocol provides a general procedure for the N-arylation of pyrazoles while minimizing the formation of biaryl side products.

Materials:

  • Pyrazole (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • CuI (5 mol%)

  • Diamine ligand (10 mol%)

  • K₂CO₃ (2.0 mmol)

  • Solvent (e.g., DMF)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the diamine ligand, and K₂CO₃.[1]

  • Evacuate and backfill the tube with an inert gas (e.g., argon).[1]

  • Add the pyrazole, aryl halide, and solvent.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.[1]

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.[1]

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[1]

Protocol 3: Regioselective Pyrazole Synthesis Using Trifluoroethanol (TFE)

This protocol outlines a method to improve regioselectivity in pyrazole synthesis.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.[1]

  • Add methylhydrazine dropwise to the solution at room temperature.[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.[1]

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Visualizations

G cluster_start Start cluster_observe Observation cluster_analysis Analysis cluster_troubleshoot Troubleshooting cluster_solutions Solutions cluster_end End start Pyrazole Synthesis Reaction observe Low Yield or Byproduct Formation? start->observe analysis Analyze Crude Product (TLC, NMR, MS) observe->analysis Yes end Pure Pyrazole Product observe->end No regioisomers Regioisomers Detected analysis->regioisomers low_conversion Low Conversion analysis->low_conversion impurities Colored Impurities analysis->impurities sol_regio Modify Solvent (TFE) pH Control regioisomers->sol_regio sol_conversion Check Reagent Purity Optimize Temp/Time low_conversion->sol_conversion sol_impurities Use Fresh Hydrazine Inert Atmosphere impurities->sol_impurities sol_regio->start Re-run Reaction sol_conversion->start Re-run Reaction sol_impurities->start Re-run Reaction

Caption: Troubleshooting workflow for pyrazole synthesis.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediate_A Hydrazone A dicarbonyl->intermediate_A intermediate_B Hydrazone B dicarbonyl->intermediate_B hydrazine Substituted Hydrazine hydrazine->intermediate_A hydrazine->intermediate_B regioisomer_A Regioisomer A intermediate_A->regioisomer_A Cyclization regioisomer_B Regioisomer B intermediate_B->regioisomer_B Cyclization

Caption: Formation of regioisomers in pyrazole synthesis.

References

Technical Support Center: Refining Pyrazole Synthesis Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and refine work-up procedures for pyrazole synthesis, with a focus on improving compound purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in pyrazole synthesis?

A1: Common impurities can include unreacted starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines), regioisomers, and byproducts from side reactions. For instance, in the Knorr synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine can sometimes lead to the formation of isomeric pyrazoles if the dicarbonyl is unsymmetrical.[1] Additionally, oxidation of the desired pyrazole or residual starting materials can introduce colored impurities.[2] In syntheses starting from 2-butanone and methyl formate, 3-ethylpyrazole can form as a byproduct alongside the desired 3,4-dimethylpyrazole.[3]

Q2: What are the primary methods for purifying crude pyrazole products?

A2: The most common and effective purification techniques for pyrazoles are:

  • Recrystallization: This is a widely used method for purifying solid pyrazole compounds.[4][5]

  • Acid-Base Extraction: This technique is useful for separating basic pyrazole products from non-basic impurities.[5][6]

  • Column Chromatography: Silica gel or alumina chromatography can be employed for separating complex mixtures, including regioisomers.[2][7][8]

  • Acid Addition Salt Formation and Crystallization: Converting the pyrazole into an acid addition salt, which is then crystallized, can be a highly effective purification method.[3][9]

Q3: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:[2][4]

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.

  • Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can help.

  • Change the Solvent System: Experiment with different solvents or a mixed-solvent system.

  • Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.

  • Trituration: If the oil persists, try adding a solvent in which the compound is insoluble (an "anti-solvent") and scratching the inside of the flask with a glass rod to induce crystallization.[2]

Q4: Can I use normal-phase silica gel chromatography to purify my basic pyrazole compound?

A4: Yes, but with caution. The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, which can lead to issues like peak tailing, poor separation, and even decomposition of the compound. To mitigate these problems, it is often recommended to deactivate the silica gel with a base, such as triethylamine (~0.5% in the eluent), or to use a different stationary phase like neutral alumina.[2][5]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your pyrazole synthesis work-up.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Work-up Incomplete removal of starting materials or soluble byproducts.- Perform an acid-base extraction to separate the basic pyrazole from neutral or acidic impurities. - If the pyrazole is solid, recrystallize from an appropriate solvent system.[4] - For complex mixtures, column chromatography is recommended.[8]
Presence of Regioisomers Non-selective reaction conditions during synthesis.- Fractional recrystallization can be effective if the isomers have different solubilities.[4] - Careful column chromatography with an optimized eluent system is often required for complete separation.
Colored Impurities (Yellow/Brown Product) Oxidation of the pyrazole or starting materials. The hydrazinyl group is particularly sensitive to air.[2]- If using column chromatography, work quickly and consider using solvents purged with an inert gas. - Recrystallization may help, but if the impurity co-crystallizes, treatment with activated charcoal during hot filtration can sometimes remove colored impurities.[2]
Product is an Oil and Fails to Crystallize Significant impurities are present, or the compound has a low melting point.- First, assess the purity using TLC or LC-MS. If impure, further purification (e.g., column chromatography) is necessary before attempting crystallization again.[2] - If the product is pure, try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal.[2] - Trituration with a non-polar solvent like cold hexanes can also promote solidification.[2]
Low Yield After Recrystallization The compound has high solubility in the chosen solvent, or too much solvent was used.- Use the minimum amount of hot solvent required to dissolve the crude product.[4] - Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation.[4] - Consider a mixed-solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent).[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating a basic pyrazole from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the pyrazole salt from the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The pyrazole will precipitate out as a solid or can be extracted.

  • Extraction: Extract the neutralized pyrazole back into an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

Protocol 2: Purification by Recrystallization (Single Solvent)

This method is suitable for purifying crude solid pyrazoles.

  • Solvent Selection: Choose a solvent in which the pyrazole is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[4]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals to remove any residual solvent.

Protocol 3: Purification by Acid Addition Salt Formation and Crystallization

This is a highly effective method for obtaining high-purity pyrazoles.[3][9]

  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).[3]

  • Acid Addition: Slowly add at least an equimolar amount of an inorganic mineral acid (e.g., sulfuric acid, hydrochloric acid) or an organic acid to the solution.[3]

  • Crystallization: The pyrazole acid addition salt will precipitate or crystallize from the solution. The temperature can be lowered to promote crystallization.[3]

  • Isolation: Collect the salt crystals by filtration.

  • Neutralization (Optional): If the free pyrazole is desired, the collected salt can be dissolved in water and neutralized with a base, followed by extraction as described in Protocol 1.

Visualizations

experimental_workflow General Pyrazole Purification Workflow start Crude Pyrazole Product extraction Acid-Base Extraction start->extraction Liquid/Oily Product or Non-basic Impurities recrystallization Recrystallization start->recrystallization Solid Product chromatography Column Chromatography start->chromatography Complex Mixture (e.g., Regioisomers) extraction->recrystallization Solidifies but Needs Further Purification pure_product Pure Pyrazole extraction->pure_product Sufficiently Pure recrystallization->chromatography Impurities Co-crystallize recrystallization->pure_product High Purity Crystals chromatography->pure_product

Caption: A general workflow for the purification of pyrazole products.

troubleshooting_oiling_out Troubleshooting 'Oiling Out' During Recrystallization start Crude pyrazole solution 'oils out' upon cooling add_solvent Add more 'good' solvent to the hot solution start->add_solvent slow_cool Ensure very slow cooling start->slow_cool change_solvent Change solvent or use a mixed-solvent system start->change_solvent seed_crystal Add a seed crystal to the cooled, supersaturated solution start->seed_crystal triturate Triturate the oil with an anti-solvent (e.g., hexanes) start->triturate outcome Crystallization add_solvent->outcome slow_cool->outcome change_solvent->outcome seed_crystal->outcome triturate->outcome

Caption: Logical steps for troubleshooting when a pyrazole "oils out".

References

Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies to address the common challenge of poor aqueous solubility of pyrazole-based compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound is precipitating out of solution upon dilution into my aqueous assay buffer. What is causing this?

A1: This phenomenon, often called "crashing out" or "antisolvent precipitation," is common for compounds with low aqueous solubility.[1] Your pyrazole derivative is likely highly soluble in a concentrated organic solvent stock (like DMSO) but becomes insoluble when diluted into a predominantly aqueous environment, causing it to precipitate.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance to Dimethyl Sulfoxide (DMSO) is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments to account for any solvent effects.[1]

Q3: Can I use pH modification to improve the solubility of my pyrazole compound?

A3: Yes, pH adjustment can be an effective strategy if your pyrazole derivative has ionizable functional groups.[2] Pyrazoles can act as weak bases.[3][4] For a weakly basic pyrazole, lowering the pH of the aqueous buffer below its pKa will promote the formation of the more soluble protonated form.[1] However, it is critical to ensure the final pH is compatible with your biological system (e.g., cells or enzymes).[1]

Q4: What are co-solvents and how can they enhance the solubility of my compound?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[1] Commonly used co-solvents in formulations include polyethylene glycols (e.g., PEG300, PEG400), propylene glycol (PG), and ethanol.[5][6] It is essential to determine the tolerance of your specific assay to the chosen co-solvents as they can have their own biological effects.[1]

Q5: How do cyclodextrins work to improve the solubility of pyrazole-based compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][7] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, forming an "inclusion complex."[1][8] This complex presents a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[1][8] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer even greater solubility and are commonly used in formulations.[1][5][9]

Q6: I have heard about nanosuspensions. Is this a suitable approach for my pyrazole compound?

A6: Nanosuspensions can be a very effective approach for enhancing the solubility and dissolution rate of poorly soluble drugs.[10][11][12] This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[10][12] Nanosuspensions are particularly useful for compounds that are poorly soluble in both aqueous and organic media.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates during serial dilution in assay plate. Antisolvent precipitation due to rapid dilution from high-concentration organic stock.1. Decrease Stock Concentration: Use a lower concentration of your DMSO stock solution. 2. Stepwise Dilution: Perform a stepwise dilution, gradually increasing the proportion of aqueous buffer. 3. Pre-mix with Protein: If your assay buffer contains protein (e.g., BSA or serum), pre-incubating the compound with a small amount of the protein-containing solution before the final dilution can sometimes prevent precipitation.
Low signal or high variability in biological assay results. Poor solubility leading to an inaccurate concentration of the compound in solution and the formation of aggregates.1. Confirm Solubility Limit: Experimentally determine the kinetic solubility of your compound in the final assay buffer. 2. Employ Solubilization Strategies: Utilize co-solvents, cyclodextrins, or other formulation approaches to increase solubility.[1][2][5] 3. Particle Size Reduction: Consider techniques like nanosuspension to improve the dissolution rate.[10][11]
Inconsistent results between experiments. Instability of the solubilized compound over time, leading to precipitation.1. Prepare Fresh Formulations: Always prepare the final diluted compound solution fresh on the day of the experiment.[5] 2. Visual Inspection: Visually inspect solutions for any signs of precipitation before use.[5] 3. Stability Studies: For longer-term studies, perform stability assessments of your formulation under the intended storage conditions.
Cell toxicity observed at concentrations where the compound should not be active. Toxicity from the solubilizing excipients (e.g., high concentrations of DMSO or surfactants).1. Optimize Excipient Concentration: Determine the maximum tolerable concentration of each excipient in your specific cell line. 2. Include Vehicle Controls: Always run parallel experiments with the vehicle (formulation without the compound) to assess baseline toxicity.[1] 3. Explore Alternative Formulations: Test different solubilization strategies that may be less toxic to your cells.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Turbidimetry

Objective: To determine the kinetic solubility of a pyrazole-based compound in a specific aqueous buffer. Kinetic solubility measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate.[13][14]

Materials:

  • Pyrazole compound dissolved in 100% DMSO (e.g., 10 mM stock solution).

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96-well clear-bottom microplate.

  • Microplate reader with the capability to measure absorbance (turbidity) at a wavelength between 500-700 nm.

Procedure:

  • Prepare a serial dilution of the pyrazole compound in 100% DMSO in the 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions to the corresponding wells of the plate containing the aqueous buffer, ensuring the final DMSO concentration is consistent and low (e.g., ≤1%).

  • Mix the plate thoroughly.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance (turbidity) of each well using the microplate reader.

  • The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the vehicle control.

Protocol 2: Formulation with Co-solvents

Objective: To prepare a stock solution of a poorly soluble pyrazole compound for in vivo or in vitro studies using a co-solvent system.

Materials:

  • Pyrazole compound.

  • Dimethyl sulfoxide (DMSO).

  • Polyethylene glycol 400 (PEG400).

  • Tween-80 (or other suitable surfactant).

  • Sterile saline (0.9% NaCl).

Procedure:

  • Accurately weigh the required amount of the pyrazole compound.

  • Add the appropriate volume of DMSO to completely dissolve the compound. The final concentration of DMSO in the formulation should typically be between 5-10%.[5]

  • Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.[5]

  • Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation might consist of 10% DMSO, 40% PEG400, and 5% Tween-80.[5]

  • Add sterile saline to reach the final desired volume and vortex until a clear, homogenous solution is obtained.[5]

  • Visually inspect for any precipitation before use. Prepare this formulation fresh on the day of the experiment.[5]

Visualizations

Decision Workflow for Solubility Enhancement

Solubility_Workflow Start Poorly Soluble Pyrazole Compound CheckIonizable Does the compound have ionizable groups? Start->CheckIonizable StructuralMod Structural Modification (Medicinal Chemistry) Start->StructuralMod SaltFormation Salt Formation CheckIonizable->SaltFormation  Yes pH_Adjust pH Adjustment CheckIonizable->pH_Adjust  Yes Formulation Formulation Strategies CheckIonizable->Formulation No End Soluble Compound for Biological Assay SaltFormation->End pH_Adjust->End CoSolvents Co-solvents (e.g., PEG, PG) Formulation->CoSolvents Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Formulation->Cyclodextrins Nanosuspension Particle Size Reduction (Nanosuspension) Formulation->Nanosuspension CoSolvents->End Cyclodextrins->End Nanosuspension->End StructuralMod->Start Re-evaluate

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complex cluster_reactants Reactants cluster_product Product Pyrazole Poorly Soluble Pyrazole plus + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Cyclodextrin->Complex Encapsulation

Caption: Encapsulation of a pyrazole compound within a cyclodextrin molecule.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pyrazole-4-carbaldehydes: Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-4-carbaldehyde scaffold is a critical building block in medicinal chemistry, serving as a precursor for a diverse range of biologically active compounds. The efficiency of the synthetic route to this key intermediate can significantly impact the overall timeline and cost of drug discovery and development projects. This guide provides an objective comparison of various synthetic methodologies for the preparation of pyrazole-4-carbaldehydes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the most common synthetic routes to pyrazole-4-carbaldehydes. The efficacy of each method is evaluated based on reaction yield, time, and temperature.

Synthetic RouteStarting MaterialReagentsReaction TimeTemperature (°C)Yield (%)Reference
Vilsmeier-Haack Reaction (Conventional) 1,3-Disubstituted PyrazolePOCl₃, DMF2 - 12 h70 - 12055 - 98[1][2]
Vilsmeier-Haack Reaction (Microwave) HydrazonePOCl₃, DMF45 - 120 s100 - 12081 - 89[3]
Vilsmeier-Haack Reaction (Ultrasound) HydrazonePOCl₃, DMF75 - 90 min60High[4]
Duff Reaction 1-Phenyl-1H-pyrazoleHexamethylenetetramine, TFA12 hReflux76.5 - 98.9[5][6]
Grignard Reaction 4-Bromo-1-phenyl-1H-pyrazolen-BuLi, DMF0.5 h-78 to rt70[7]
Oxidation of 4-Methylpyrazole 4-Methyl-1-phenylpyrazoleSelenium Dioxide (SeO₂)Not specifiedNot specifiedNot specified[8][9][10]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to enable reproducibility and direct application in the laboratory.

Vilsmeier-Haack Reaction (Conventional)

This classical method is widely used for the formylation of electron-rich heterocyclic compounds, including pyrazoles.

Procedure for the synthesis of 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde: [1]

  • To a solution of 1-methyl-3-propyl-5-chloro-1H-pyrazole (1.0 mmol) in DMF (5.0 mmol), add phosphorus oxychloride (POCl₃, 2.0 mmol) dropwise at 0 °C.

  • Heat the reaction mixture to 120 °C and stir for 2 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.

  • Neutralize the solution with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Vilsmeier-Haack Reaction (Microwave-Assisted)

Microwave irradiation can significantly accelerate the Vilsmeier-Haack reaction, leading to shorter reaction times and often improved yields.

Procedure for the synthesis of 1,3,4-trisubstituted pyrazole-4-carbaldehydes from hydrazones: [11]

  • Add the corresponding hydrazone (0.004 mol) to the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF).

  • Place the open Erlenmeyer flask in a microwave oven and irradiate for 45-120 seconds.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize with sodium bicarbonate.

  • Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent.

Vilsmeier-Haack Reaction (Ultrasound-Assisted)

Sonication provides another energy-efficient alternative to conventional heating for the Vilsmeier-Haack reaction.

General procedure for the ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles: [4][12]

  • In a suitable vessel, mix the α,β-unsaturated cyanoester and phenylhydrazine in the presence of sodium ethoxide and a Cu(I) catalyst (10 mol%).

  • Irradiate the mixture under ultrasound at 60 °C for 75-90 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture by adding water and extracting the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product as necessary.

Duff Reaction

The Duff reaction offers a milder alternative to the Vilsmeier-Haack reaction for the formylation of activated aromatic rings.

Procedure for the formylation of 1-phenyl-1H-pyrazoles: [5][6]

  • To a solution of the 1-phenyl-1H-pyrazole derivative (1.0 eq.) in trifluoroacetic acid (TFA), add hexamethylenetetramine (1.5 eq.).

  • Reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, pour the mixture into water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by chromatography.

Grignard Reaction

This method involves the formation of a pyrazole Grignard reagent followed by quenching with a formylating agent.

Procedure for the synthesis of 3-benzyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde: [7]

  • Dissolve 4-bromo-3-benzyloxy-1-phenyl-1H-pyrazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) dropwise and stir the mixture for a short period to allow for lithium-halogen exchange.

  • Add N,N-dimethylformamide (DMF, 1.5 equiv.) to the solution and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes described above.

Vilsmeier_Haack_Reaction cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation cluster_ultrasound Ultrasound Irradiation Pyrazole 1,3-Disubstituted Pyrazole Intermediate_Conventional Iminium Salt Intermediate Pyrazole->Intermediate_Conventional 70-120 °C, 2-12 h Vilsmeier_Reagent POCl₃, DMF Vilsmeier_Reagent->Intermediate_Conventional Workup_Conventional Aqueous Workup Intermediate_Conventional->Workup_Conventional Product_Conventional Pyrazole-4-carbaldehyde Workup_Conventional->Product_Conventional Hydrazone_MW Hydrazone Intermediate_MW Iminium Salt Intermediate Hydrazone_MW->Intermediate_MW MW, 45-120 s Vilsmeier_Reagent_MW POCl₃, DMF Vilsmeier_Reagent_MW->Intermediate_MW Workup_MW Aqueous Workup Intermediate_MW->Workup_MW Product_MW Pyrazole-4-carbaldehyde Workup_MW->Product_MW Hydrazone_US Hydrazone Intermediate_US Iminium Salt Intermediate Hydrazone_US->Intermediate_US Ultrasound, 60 °C, 75-90 min Vilsmeier_Reagent_US POCl₃, DMF Vilsmeier_Reagent_US->Intermediate_US Workup_US Aqueous Workup Intermediate_US->Workup_US Product_US Pyrazole-4-carbaldehyde Workup_US->Product_US

Caption: Vilsmeier-Haack reaction workflows.

Other_Routes cluster_duff Duff Reaction cluster_grignard Grignard Reaction Pyrazole_Duff 1-Phenyl-1H-pyrazole Intermediate_Duff Iminium Intermediate Pyrazole_Duff->Intermediate_Duff Reflux, 12 h Reagents_Duff Hexamethylenetetramine, TFA Reagents_Duff->Intermediate_Duff Hydrolysis_Duff Hydrolysis Intermediate_Duff->Hydrolysis_Duff Product_Duff Pyrazole-4-carbaldehyde Hydrolysis_Duff->Product_Duff Halopyrazole 4-Halopyrazole Pyrazole_Grignard Pyrazole-4-magnesium halide Halopyrazole->Pyrazole_Grignard -78 °C Grignard_Formation n-BuLi Grignard_Formation->Pyrazole_Grignard Product_Grignard Pyrazole-4-carbaldehyde Pyrazole_Grignard->Product_Grignard -78 °C to rt, 0.5 h Formylation DMF Formylation->Product_Grignard

Caption: Duff and Grignard reaction pathways.

Conclusion

The choice of synthetic route for pyrazole-4-carbaldehydes depends on several factors, including the desired substitution pattern, available starting materials, and the scale of the reaction. The Vilsmeier-Haack reaction remains a robust and high-yielding method, with microwave and ultrasound-assisted variations offering significant advantages in terms of reaction time and energy efficiency. The Duff reaction provides a milder alternative, particularly for 1-phenyl-1H-pyrazoles, with excellent yields. The Grignard reaction is a viable option when starting from a 4-halopyrazole precursor. While the oxidation of 4-methylpyrazoles is a potential route, further investigation is needed to establish optimized protocols. This comparative guide provides a foundation for researchers to make informed decisions in the synthesis of these valuable heterocyclic building blocks.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-3-Thienyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-3-thienyl-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Recent research has highlighted the potential of 1-phenyl-3-thienyl-pyrazole derivatives as potent anticancer agents. The SAR studies reveal that substitutions on both the phenyl and thienyl rings, as well as modifications at other positions of the pyrazole core, significantly influence their cytotoxic activity.

Quantitative Comparison of Anticancer Activity
Compound IDPhenyl Ring Substituent (R1)Thienyl Ring Substituent (R2)Other SubstituentsTarget Cell LineIC50 (µM)Reference
1a 4-ClH5-(naphthalen-2-yl)-4,5-dihydroHeLa>50[1]
1b 4-OCH3H5-(naphthalen-2-yl)-4,5-dihydroHeLa1.25[1]
1c 3,4-di-CH3H5-(naphthalen-2-yl)-4,5-dihydro, thiazol-4(5H)-one at N1HeLa0.86[1]
2a HH4-((thiazol-2-yl)amino)MCF-711.17[2]
2b HH4-((thiazol-2-yl)amino), 5-methyl on thiazoleMCF-710.21[2]

Key SAR Insights for Anticancer Activity:

  • Substitution on the N-phenyl ring: Electron-donating groups, such as methoxy (-OCH3) and dimethyl (-di-CH3), at the para and meta/para positions of the N-phenyl ring tend to enhance anticancer activity against HeLa cells.[1] In contrast, an electron-withdrawing chloro (-Cl) group at the para position leads to a significant decrease in activity.[1]

  • Modification of the pyrazole core: The introduction of a thiazol-4(5H)-one moiety at the N1 position of the pyrazole ring, combined with a 3,4-dimethylphenyl substituent, resulted in the most potent compound against HeLa cells (IC50 = 0.86 µM).[1]

  • Thiazole substitution: The attachment of a thiazole moiety to the pyrazole ring has been shown to confer cytotoxic efficacy against MCF-7 breast cancer cells.[2]

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1-phenyl-3-thienyl-pyrazole derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Logical Relationship of Anticancer SAR

SAR_Anticancer cluster_phenyl N-Phenyl Ring Substitutions cluster_modification Pyrazole Core Modifications 1-Phenyl-3-Thienyl-Pyrazole_Core 1-Phenyl-3-Thienyl-Pyrazole Core Electron_Donating_Groups Electron-Donating Groups (e.g., -OCH3, -CH3) 1-Phenyl-3-Thienyl-Pyrazole_Core->Electron_Donating_Groups Electron_Withdrawing_Groups Electron-Withdrawing Groups (e.g., -Cl) 1-Phenyl-3-Thienyl-Pyrazole_Core->Electron_Withdrawing_Groups Thiazolone_at_N1 Thiazol-4(5H)-one at N1 1-Phenyl-3-Thienyl-Pyrazole_Core->Thiazolone_at_N1 Increased_Anticancer_Activity Increased Anticancer Activity Electron_Donating_Groups->Increased_Anticancer_Activity Decreased_Anticancer_Activity Decreased Anticancer Activity Electron_Withdrawing_Groups->Decreased_Anticancer_Activity Thiazolone_at_N1->Increased_Anticancer_Activity

Caption: SAR of 1-Phenyl-3-Thienyl-Pyrazole Anticancer Activity.

Antimicrobial Activity

Derivatives of the 1-phenyl-3-thienyl-pyrazole scaffold have also been investigated for their antimicrobial properties. The nature and position of substituents play a crucial role in determining their efficacy against various bacterial and fungal strains.

Quantitative Comparison of Antimicrobial Activity
Compound IDPhenyl Ring Substituent (R1)Thienyl Ring Substituent (R2)Other SubstituentsTest OrganismZone of Inhibition (mm)Reference
3a 4-SO2NH2H5-(4-acetyl-3-methoxyphenyl)S. aureus18[3]
3b 4-SO2NH2H5-(4-acetyl-3-methoxyphenyl)E. coli16[3]
3c 4-SO2NH2H5-(4-acetyl-3-methoxyphenyl)K. pneumoniae17[3]
4a HH4-((thiazol-2-yl)methylene)hydrazine-1-carbothioamideS. aureus-[4]
4b 4-NO2 on thiazole phenylH4-((thiazol-2-yl)methylene)hydrazine-1-carbothioamideS. aureus-[4]

Note: The original data for compounds 4a and 4b was presented as MIC values. For a consistent comparison of activity based on the available data, qualitative trends are noted.

Key SAR Insights for Antimicrobial Activity:

  • Sulfonamide Moiety: The presence of a sulfonamide group on the N-phenyl ring appears to be favorable for antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae) bacteria.[3]

  • Thiazole and Thiophene Moieties: The incorporation of thiazole and thiophene rings into the pyrazole structure is a common strategy in the design of antimicrobial agents.[4]

Experimental Protocols: Antimicrobial Activity Assessment

Agar Well Diffusion Method:

  • Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Well Creation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow Start Start: Synthesized 1-Phenyl-3-Thienyl-Pyrazole Derivatives Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Agar_Plates Prepare Agar Plates Start->Agar_Plates Spread_Inoculum Uniformly Spread Inoculum on Agar Surface Prepare_Inoculum->Spread_Inoculum Agar_Plates->Spread_Inoculum Create_Wells Create Wells in Agar Spread_Inoculum->Create_Wells Add_Compounds Add Test Compounds to Wells Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Analyze_Data Analyze Data and Determine SAR Measure_Zones->Analyze_Data End End: Antimicrobial Activity Profile Analyze_Data->End

Caption: Workflow for Agar Well Diffusion Antimicrobial Screening.

Anti-inflammatory Activity

The 1-phenyl-3-thienyl-pyrazole core is also found in compounds with significant anti-inflammatory properties. The SAR in this area often focuses on mimicking the structures of known anti-inflammatory drugs, such as COX inhibitors.

Quantitative Comparison of Anti-inflammatory Activity
Compound IDPhenyl Ring Substituent (R1)Thienyl Ring Substituent (R2)Other SubstituentsAssay% InhibitionReference
5a H5-Bromo4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]Cotton pellet-induced granulomaPotent
6a HH1,5-diaryl, adamantyl residueEdema formation39[2]
Celecoxib ---Edema formation82[2]

Key SAR Insights for Anti-inflammatory Activity:

  • Bulky Substituents: The introduction of bulky groups, such as an adamantyl residue, can influence anti-inflammatory activity, although in the case of compound 6a , it was less potent than the reference drug celecoxib.[2]

  • Thiocarbamoyl and Pyrazolinyl Moieties: The presence of a phenylthiocarbamoyl group and an additional pyrazoline ring, as seen in compound 5a , has been associated with potent anti-inflammatory effects.

Experimental Protocols: Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats:

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • % Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion

The 1-phenyl-3-thienyl-pyrazole scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that minor structural modifications can lead to significant changes in biological activity. For anticancer agents, electron-donating groups on the N-phenyl ring and heterocyclic substitutions on the pyrazole core are beneficial. For antimicrobial activity, the inclusion of sulfonamide and thiazole moieties appears promising. In the realm of anti-inflammatory agents, the incorporation of additional heterocyclic rings and specific bulky substituents can modulate activity. The provided experimental protocols offer a foundation for the consistent evaluation of new derivatives, and the graphical representations of workflows and SAR provide a clear overview for guiding future drug design efforts. Further research focusing on the optimization of these lead structures is warranted to develop clinically viable drug candidates.

References

Comparative Docking Analysis of Pyrazole Derivatives Across Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the binding affinities and interaction patterns of pyrazole derivatives with key therapeutic targets. This document provides a comparative analysis of docking studies, supported by experimental data and detailed methodologies.

Introduction

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The therapeutic potential of pyrazole derivatives is largely attributed to their ability to effectively bind to and modulate the activity of various biological targets. Molecular docking studies have become an indispensable tool in elucidating the binding modes and affinities of these compounds, thereby guiding the rational design of more potent and selective drug candidates.[1][6] This guide provides a comparative overview of docking studies of pyrazole derivatives against several key therapeutic targets, summarizing quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative data from various docking studies, presenting binding energies, docking scores, and inhibition constants (IC50) of different pyrazole derivatives against their respective therapeutic targets.

Anti-inflammatory Targets (COX-2)
CompoundBinding Affinity (kcal/mol)Interacting ResiduesReference CompoundReference Binding Affinity (kcal/mol)Source
Compound 12 --Diclofenac-[7][8]
Compound 4a --Celecoxib-[9]
Compound 4b --Celecoxib-[9]
Compound 4f --Celecoxib-[9]

Note: Specific binding affinity values for some compounds were not explicitly stated in the provided abstracts.

Anticancer Targets
CompoundTargetBinding Energy (kJ/mol)Inhibition Constant (Ki)RMSDSource
1b VEGFR-2 (2QU5)-10.09--[1]
1d Aurora A (2W1G)-8.57--[1]
2b CDK2 (2VTO)-10.35--[1]
HD05 EGFR---[10]
M72 CYP17-10.4 kcal/mol--[4]
M74 CRMP2-6.9 kcal/mol--[4]
2j, 2k, 2e, 2m, 2h, 2g CYP1A1Good binding scores--[11]

Note: Data is aggregated from multiple studies. Direct comparison of scores between different studies should be done with caution due to variations in docking software and protocols.

Antimicrobial Targets
CompoundTargetBinding Energy (kcal/mol)Interacting ResiduesSource
5c E. coli MurB--[12]
5b S. aureus DNA gyrase B--[12]
7b ---[3][13]
8b ---[3][13]
Ferrocenyl-substituted pyrazoleDNA gyrase (6QX2)-9.6Alanine (588)[6]

Experimental Protocols

The following section details a generalized methodology for molecular docking studies of pyrazole derivatives based on protocols cited in the referenced literature.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures.

    • The ligands are energy minimized using a suitable force field. Gasteiger charges are computed for each ligand atom.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.

    • Flexible ligand docking is performed using software such as AutoDock.[1] The docking algorithm explores various conformations and orientations of the ligand within the active site.

    • The docking results are scored based on the binding energy, which estimates the binding affinity between the ligand and the protein.

  • Analysis of Docked Conformations:

    • The docked conformations with the lowest binding energies are selected for further analysis.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Mandatory Visualizations

Signaling Pathway for COX-2 Inhibition in Inflammation

COX2_Pathway COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2->Membrane Phospholipids COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibition

Caption: COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.

General Experimental Workflow for Docking Studies

Docking_Workflow Experimental Workflow for Comparative Docking Studies cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Retrieval Retrieve Protein Structure (PDB) Protein_Preparation Prepare Protein (Remove water, add hydrogens) Protein_Retrieval->Protein_Preparation Ligand_Design Design/Synthesize Pyrazole Derivatives Ligand_Preparation Prepare Ligands (3D conversion, energy minimization) Ligand_Design->Ligand_Preparation Grid_Generation Define Binding Site (Grid Box) Protein_Preparation->Grid_Generation Ligand_Preparation->Grid_Generation Docking_Run Perform Molecular Docking Grid_Generation->Docking_Run Scoring Score & Rank Poses (Binding Energy) Docking_Run->Scoring Interaction_Analysis Analyze Interactions (H-bonds, etc.) Scoring->Interaction_Analysis Comparison Compare with Alternatives Interaction_Analysis->Comparison

Caption: A generalized workflow for in silico comparative docking studies.

Signaling Pathway for VEGFR-2 in Angiogenesis

VEGFR2_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Dimerization_Activation Dimerization & Autophosphorylation VEGFR-2->Dimerization_Activation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization_Activation->Downstream_Signaling Cellular_Responses Cell Proliferation, Migration, Survival Downstream_Signaling->Cellular_Responses Angiogenesis Angiogenesis Cellular_Responses->Angiogenesis Pyrazole_Derivatives Pyrazole_Derivatives Pyrazole_Derivatives->VEGFR-2 Inhibition

Caption: VEGFR-2 signaling cascade and its inhibition by pyrazole derivatives.

References

Comparative Guide for Purity Validation of Synthesized 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison and detailed protocol for validating the purity of synthesized 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in drug development to ensure the quality and purity of synthesized compounds. Pyrazole derivatives are significant building blocks in pharmaceuticals and agrochemicals, making stringent purity analysis essential for safety and efficacy.[1][2]

Comparative Purity Analysis

The purity of this compound is assessed by its ability to be resolved from potential impurities, which typically include unreacted starting materials and byproducts from the synthesis process.[1] The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes, which may result in residual precursors.[3][4]

The following table summarizes the expected chromatographic results from an optimized Reverse-Phase HPLC (RP-HPLC) method, comparing the target compound with potential process-related impurities.

CompoundExpected Retention Time (min)Relative Retention Time (RRT)Purity Specification
This compound ~ 8.51.00≥ 98.0%
Phenylhydrazine (Starting Material)~ 2.1~ 0.25≤ 0.1%
1-(2-thienyl)ethanone (Precursor)~ 4.2~ 0.49≤ 0.1%
Unidentified Impurity 1~ 6.7~ 0.79≤ 0.2%
Unidentified Impurity 2~ 9.8~ 1.15≤ 0.2%

Table 1: Comparative HPLC Data for Purity Validation. Data is hypothetical based on typical pyrazole derivative separations.

Experimental Protocol: RP-HPLC Method

This section details a robust RP-HPLC method for the purity analysis of this compound. The method is designed for optimal separation from potential impurities.

2.1. Materials and Reagents

  • This compound (Synthesized Sample and Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, filtered and degassed)

  • Trifluoroacetic acid (TFA) (Analytical Grade)

  • Methanol (HPLC Grade)

2.2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent with a quaternary pump, autosampler, and PDA detector.[5]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase: Acetonitrile : 0.1% TFA in Water (60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

2.3. Solution Preparation

  • Mobile Phase Preparation: Prepare a 0.1% TFA in water solution by adding 1 mL of TFA to 1 L of HPLC-grade water. Mix 600 mL of Acetonitrile with 400 mL of the 0.1% TFA solution. Filter through a 0.45 µm membrane filter and degas for 15 minutes using ultrasonication.

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the synthesized sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[6]

2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution six times to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Purity Calculation: % Purity = (Area_main_peak / Total_area_all_peaks) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity validation process, from initial sample preparation to final data analysis and reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting prep_mobile Prepare Mobile Phase (ACN:0.1% TFA in H2O) prep_std Prepare Standard Solution (0.1 mg/mL) prep_sample Prepare Sample Solution (0.1 mg/mL) equilibrate Equilibrate System prep_sample->equilibrate inject_std Inject Standard (System Suitability) equilibrate->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calc_purity Calculate % Purity integrate_peaks->calc_purity report Generate Report calc_purity->report

Caption: Workflow for HPLC Purity Validation.

References

A Comparative Analysis of Pyrazole-Based Compounds and Existing Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of anti-inflammatory therapeutics has been significantly shaped by the quest for agents with high efficacy and minimal side effects. While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac and Indomethacin are effective, their use is often limited by gastrointestinal toxicity due to the non-selective inhibition of Cyclooxygenase (COX) enzymes. The development of selective COX-2 inhibitors, such as the pyrazole-based drug Celecoxib, marked a significant advancement by offering a better safety profile. This guide provides a detailed comparison of emerging pyrazole-based compounds with established anti-inflammatory drugs, supported by experimental data, to inform future research and development.

Mechanism of Action: Beyond COX-2 Inhibition

The primary mechanism for many pyrazole-based anti-inflammatory agents is the selective inhibition of the COX-2 enzyme. COX-2 is induced at sites of inflammation and catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation. Unlike COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, selective inhibition of COX-2 reduces inflammation with a lower risk of gastrointestinal side effects.

However, recent research indicates that the anti-inflammatory effects of novel pyrazole derivatives are not limited to COX-2 inhibition. Many compounds also modulate other critical inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines: Several pyrazole derivatives have been shown to suppress the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • NF-κB Pathway Suppression: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in the inflammatory response. Some pyrazole compounds exert their effects by inhibiting NF-κB activation, thereby preventing the transcription of numerous pro-inflammatory genes.

  • Dual COX/LOX Inhibition: Certain pyrazole scaffolds have been designed to dually inhibit both COX and Lipoxygenase (LOX) enzymes, blocking the production of both prostaglandins and leukotrienes, another class of inflammatory mediators.

Figure 1. Cyclooxygenase (COX) Inflammatory Pathway.

Data Presentation: Quantitative Comparison

The efficacy and selectivity of novel pyrazole derivatives are critically evaluated against established drugs. The following tables summarize key performance metrics from various preclinical studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of various compounds against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as IC50(COX-1)/IC50(COX-2), quantifies the compound's preference for COX-2; a higher SI is desirable.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyrazole Derivatives
Compound 5f14.341.509.56
Compound 6f9.551.158.31
Compound 9>500.26>192.3
Compound 5u130.231.7972.73
Compound 5s165.032.5165.75
Reference Drugs
Celecoxib5.422.162.51
Celecoxib--78.06
Diclofenac---
Indomethacin---

Data compiled from multiple studies. Assay conditions may vary.

As shown, several novel pyrazole derivatives exhibit COX-2 inhibitory potency comparable or superior to Celecoxib, along with a significantly higher selectivity index, suggesting a potentially better safety profile. For instance, compound 9 shows exceptional potency and selectivity.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a standard acute inflammation assay. The table shows the percentage of edema inhibition at a specific dose and time point compared to a control group.

CompoundDose (mg/kg)Inhibition of Edema (%)Time (hours)Reference
Pyrazole Derivatives
Compound 5u2078.094
Compound 5s2076.564
Compound 4c-Comparable to Indomethacin-
Compound 6b-Comparable to Indomethacin-
Compound 7b-Comparable to Indomethacin-
A 3,5-diarylpyrazole10~75% (dual COX-2/5-LOX)-
Reference Drugs
Ibuprofen2079.234
Indomethacin10553
Celecoxib-Equivalent to Diclofenac-
Diclofenac-Equivalent to Celecoxib-

The in vivo data corroborates the in vitro findings, with compounds like 5u and 5s demonstrating anti-inflammatory activity on par with the standard drug Ibuprofen. Notably, many pyrazole derivatives show efficacy comparable to or better than Indomethacin and Celecoxib.

Table 3: Ulcerogenic Activity

A critical advantage of COX-2 selective inhibitors is a reduced tendency to cause gastric ulcers. This table provides a qualitative and quantitative comparison of the ulcerogenic potential of pyrazole compounds versus traditional NSAIDs.

CompoundDoseUlcer Index / ObservationReference
Pyrazole Derivatives
Compound AD 532-No ulcerogenic effect
Various Derivatives-Nearly devoid of ulcerogenic activity
Compounds 4c, 6b, 7b-No or minimal ulcerogenic effect
Reference Drugs
Celecoxib200 mg twice daily4% of patients developed ulcers
Diclofenac75 mg twice daily15% of patients developed ulcers
Indomethacin-High degree of gastric toxicity
Phenylbutazone-Ulcerogenic activity noted

Studies consistently show that novel pyrazole derivatives have a significantly lower ulcerogenic potential compared to non-selective NSAIDs like Indomethacin and Phenylbutazone. Even when compared to Celecoxib, some new compounds appear to offer a superior gastrointestinal safety profile. A long-term study directly comparing Celecoxib and Diclofenac found that gastroduodenal ulcers were detected in only 4% of patients on Celecoxib versus 15% on Diclofenac.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of anti-inflammatory compounds.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is the most widely used in vivo model for screening acute anti-inflammatory activity.

  • Animal Preparation: Male Wistar or Sprague Dawley rats (150-200g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin 10 mg/kg), and test groups (pyrazole compounds at various doses).

  • Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: A 0.1 mL of 1% carrageenan suspension in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after carrageenan injection (at 0 hours) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Figure 2. Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound by measuring its ability to inhibit the activity of isolated COX enzymes.

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a reaction buffer, heme cofactor, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Initiation: The reaction is initiated by adding arachidonic acid, the substrate for the COX enzymes.

  • Measurement: The enzyme activity is measured by quantifying the amount of Prostaglandin E2 (PGE2) produced, usually via an Enzyme Immunoassay (EIA). The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Assessment of Ulcerogenic Activity

This protocol evaluates the potential of a compound to cause gastric damage after repeated administration.

  • Animal Dosing: Rats are administered the test compound, a standard NSAID (e.g., Indomethacin), or a vehicle, orally once daily for several consecutive days (e.g., 4-7 days) at a therapeutic dose.

  • Observation: Animals are monitored daily for signs of toxicity.

  • Stomach Excision: After the final dose, animals are fasted and then euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.

  • Lesion Scoring: The gastric mucosa is examined for any signs of hemorrhage, erosions, or ulcers using a magnifying glass. The severity of the lesions is scored based on their number and size to calculate an Ulcer Index (UI).

  • Data Analysis: The mean Ulcer Index for each test group is compared to the control and standard drug groups to assess the relative gastrointestinal toxicity.

Conclusion and Future Directions

The pyrazole scaffold remains a cornerstone in the development of potent and selective anti-inflammatory agents. Experimental data consistently demonstrates that novel pyrazole derivatives can achieve and even exceed the COX-2 inhibitory potency and selectivity of Celecoxib. Crucially, in vivo studies confirm their strong anti-inflammatory effects, often coupled with a significantly improved gastrointestinal safety profile compared to both traditional NSAIDs and, in some cases, Celecoxib itself.

The future of anti-inflammatory drug design with pyrazole cores may lie in the development of multi-target agents. Compounds that dually inhibit COX-2 and 5-LOX, or that modulate cytokine and NF-κB signaling pathways in addition to COX-2, hold the promise of broader efficacy for complex inflammatory diseases. Further research should focus on long-term toxicity studies and clinical trials to translate the promising preclinical data of these novel pyrazole compounds into the next generation of safer and more effective anti-inflammatory therapies.

Assessing the Selectivity of Pyrazole-Based Compounds Against Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. This guide provides a comparative analysis of the selectivity of various pyrazole derivatives against a panel of human cancer cell lines, offering valuable insights for drug discovery and development. While specific experimental data for 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde was not prominently available in the reviewed literature, this guide focuses on structurally related pyrazole derivatives to provide a relevant comparative framework.

The data presented herein is collated from multiple studies and aims to highlight the differential cytotoxicity of these compounds, a crucial aspect in the development of targeted cancer therapies. Understanding the selectivity of a compound against different cancer cell types can inform its potential therapeutic applications and guide further optimization efforts.

Comparative Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against a selection of human cancer cell lines. The data is presented as IC50 or GI50 values (in µM), which represent the concentration of the compound required to inhibit cell growth by 50%. A lower value indicates higher potency.

Compound IDStructureCell LineIC50 / GI50 (µM)Reference
Series 1: Phenyl-Thienyl Pyrazoles & Analogs
Pyrazoline 2Thiophene-based N-phenyl pyrazoline4T1 (Breast)9.09[1]
HeLa (Cervical)9.27[1]
WiDr (Colon)0.25[1]
Series 2: Benzofuropyrazoles & Pyrazoles
4aBenzofuropyrazole derivativeK562 (Leukemia)0.26[2]
A549 (Lung)0.19[2]
MCF-7 (Breast)Inactive[2][3]
5bPyrazole derivativeK562 (Leukemia)0.021[3]
A549 (Lung)0.69[3]
MCF-7 (Breast)1.7[3]
5ePyrazole derivativeK562 (Leukemia)Potent[3]
A549 (Lung)Potent[3]
MCF-7 (Breast)Potent[3]
Series 3: Diphenyl Pyrazole–Chalcone Derivatives
6bDiphenyl pyrazole–chalconeHNO-97 (Head and Neck)10[4]
6dDiphenyl pyrazole–chalconeHNO-97 (Head and Neck)10.56[4]
Series 4: Pyrazole-Indole Hybrids
7aPyrazole–indole hybridHepG2 (Liver)6.1[5]
7bPyrazole–indole hybridHepG2 (Liver)7.9[5]
Series 5: Thieno[2,3-c]pyrazole Derivative
Tpz-1N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide14 cancer cell lines< 1[6]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT and Sulforhodamine B (SRB) assays. These are standard colorimetric assays for measuring cell proliferation and viability.

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability.[1][3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of viable cells against the compound concentration.

SRB Assay Protocol

The Sulforhodamine B (SRB) assay is another common method for determining cell density, based on the measurement of cellular protein content.[7]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for about 1 hour.

  • Staining: The plates are washed with water and then stained with SRB solution (e.g., 0.4% w/v in 1% acetic acid) for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound SRB is solubilized with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

  • GI50 Calculation: The concentration that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of compounds against different cell lines using in vitro assays.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Stock Solutions & Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation assay_dev Assay Development (MTT/SRB Addition) incubation->assay_dev measurement Absorbance Measurement assay_dev->measurement data_proc Data Processing measurement->data_proc ic50_calc IC50/GI50 Calculation data_proc->ic50_calc selectivity_index Selectivity Index Calculation ic50_calc->selectivity_index

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Signaling Pathways

While the provided search results focus primarily on the cytotoxic effects of pyrazole derivatives, some studies allude to their mechanisms of action, which often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. For instance, some pyrazole compounds have been shown to induce apoptosis and cause cell cycle arrest.[8] Further research is necessary to elucidate the precise signaling cascades affected by this compound and its analogs. A general representation of a signaling pathway leading to apoptosis is provided below.

signaling_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Pathway stimulus Pyrazole Compound receptor Cellular Target (e.g., Kinase, Tubulin) stimulus->receptor Binding/Inhibition caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Signal Transduction apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis Execution

Caption: A simplified model of a pro-apoptotic signaling pathway.

References

comparative study of the antimicrobial spectrum of different pyrazole carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of the Antimicrobial Spectrum of Different Pyrazole Carbaldehydes

Introduction

Pyrazole carbaldehydes represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The versatile structure of the pyrazole ring allows for various substitutions, leading to a wide array of derivatives with potentially enhanced therapeutic effects. This guide provides a comparative analysis of the antimicrobial spectrum of different pyrazole carbaldehyde derivatives, supported by experimental data from various studies.

Data Presentation

The antimicrobial efficacy of pyrazole carbaldehydes is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various pyrazole carbaldehyde derivatives against a range of pathogenic bacteria and fungi.

Table 1: Antibacterial Activity of Pyrazole Carbaldehyde Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series A: 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde
4c (bromo-phenoxy)----[5]
4f (2,4,6-trichloro-phenoxy)----[5]
Series B: 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde
[III]cGood activity-Excellent activity-[1]
[III]eGood activity-Excellent activity-[1]
Series C: Fluorinated Pyrazole Aldehydes
H9 (2-chlorophenyl)----[6]
Standard Drugs
Ciprofloxacin0.25 - 4-0.5-[4]
Ampicillin----[1]
Cephalothin----[3]
Chloramphenicol----[3]

Note: "-" indicates data not available in the cited sources. "Good" and "Excellent" activity were reported without specific MIC values in one study.[1]

Table 2: Antifungal Activity of Pyrazole Carbaldehyde Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Series A: 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde
4c (bromo-phenoxy)--[5]
4f (2,4,6-trichloro-phenoxy)--[5]
Series C: Fluorinated Pyrazole Aldehydes
H7 (2,5-dimethoxyphenyl)--[6]
H9 (2-chlorophenyl)--[6]
Standard Drugs
Amphotericin B--[5]
Clotrimazole-1[4]
Cycloheximide--[3]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The antimicrobial activity of pyrazole carbaldehydes is predominantly assessed using the following standard methods:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi). The turbidity of the culture is then adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in a multi-well microtiter plate using a growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.

  • Application of Test Compounds: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the surface of the agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disc.

Visualization of Experimental Workflow and Potential Mechanism

To better understand the process of evaluating the antimicrobial spectrum and a hypothetical mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of Pyrazole Carbaldehyde Derivatives characterization Structural Characterization (FT-IR, NMR, Mass Spec) synthesis->characterization prep_microbes Preparation of Microbial Cultures characterization->prep_microbes antimicrobial_assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) prep_microbes->antimicrobial_assay data_collection Data Collection (MIC, Zone of Inhibition) antimicrobial_assay->data_collection data_analysis Comparative Analysis of Antimicrobial Spectrum data_collection->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Generalized workflow for the comparative study of antimicrobial pyrazole carbaldehydes.

Signaling_Pathway cluster_cell Microbial Cell pyrazole Pyrazole Carbaldehyde receptor Cellular Target (e.g., Enzyme, DNA) pyrazole->receptor pathway Key Signaling Pathway (e.g., Cell Wall Synthesis) receptor->pathway Inhibition response Inhibition of Growth or Cell Death pathway->response

Caption: Hypothetical signaling pathway inhibited by pyrazole carbaldehydes in a microbial cell.

Conclusion

The comparative analysis of various pyrazole carbaldehyde derivatives reveals their potential as a promising class of antimicrobial agents. The antimicrobial spectrum and potency are significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. For instance, the presence of halogen atoms like chlorine and bromine on the phenoxy moiety has been shown to enhance biological activity.[5] Further research focusing on structure-activity relationship (SAR) studies is crucial for the rational design and development of novel pyrazole-based drugs with improved efficacy and a broader spectrum of activity against resistant microbial strains.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. The following procedures are based on best practices for handling similar pyrazole-based aldehydes and are intended to ensure the safe use and disposal of this compound.

Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on information for structurally similar compounds. It is crucial to consult the specific SDS for this compound if it becomes available and to adhere to your institution's environmental health and safety (EHS) guidelines.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[2] Nitrile or neoprene gloves are generally recommended for handling aromatic aldehydes.
Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned to protect from splashes.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when handling the powder form or in poorly ventilated areas.[2]

Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Before handling, wash hands thoroughly.

  • Handling the Compound :

    • Avoid all personal contact, including inhalation of dust or fumes.[1]

    • Wear the recommended PPE at all times.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container tightly closed when not in use.[2]

  • In Case of Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[4]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[5]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Get medical help.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Segregation and Disposal Procedure

Waste TypeSegregationDisposal Method
Solid Waste Collect in a designated, labeled, and sealed container. This includes unused compound and contaminated items like weighing paper and pipette tips.Dispose of contents/container to an approved waste disposal plant.[2][4] Do not allow the material to be released into the environment.[3]
Liquid Waste Collect solutions in a separate, labeled, and sealed container for liquid chemical waste.Dispose of through a licensed chemical waste disposal service. Do not empty into drains.[2]
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE in the designated solid waste container.Treat as hazardous waste and dispose of according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Don PPE: - Safety Goggles - Lab Coat - Gloves B Work in Fume Hood A->B C Verify Eyewash/Shower Access B->C D Weigh Compound C->D Proceed to Handling E Perform Experiment D->E F Close Container E->F G Segregate Waste: - Solid - Liquid F->G Proceed to Disposal H Label Waste Containers G->H I Store in Designated Area H->I J Arrange for Professional Disposal I->J K Clean Work Area J->K Complete Disposal L Doff PPE K->L M Wash Hands L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.